molecular formula C29H30N8O2 B15580951 Soxataltinib CAS No. 2546116-88-3

Soxataltinib

Cat. No.: B15580951
CAS No.: 2546116-88-3
M. Wt: 522.6 g/mol
InChI Key: MVQAYSXDCGCOIE-UHFFFAOYSA-N
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Description

Soxataltinib is a useful research compound. Its molecular formula is C29H30N8O2 and its molecular weight is 522.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

2546116-88-3

Molecular Formula

C29H30N8O2

Molecular Weight

522.6 g/mol

IUPAC Name

6-(3-hydroxy-3-methylazetidin-1-yl)-4-[6-[6-[(6-methoxy-3-pyridinyl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]-3-pyridinyl]pyrazolo[1,5-a]pyridine-3-carbonitrile

InChI

InChI=1S/C29H30N8O2/c1-29(38)17-35(18-29)22-8-25(28-21(9-30)12-33-37(28)16-22)20-4-5-26(31-11-20)34-14-23-7-24(15-34)36(23)13-19-3-6-27(39-2)32-10-19/h3-6,8,10-12,16,23-24,38H,7,13-15,17-18H2,1-2H3

InChI Key

MVQAYSXDCGCOIE-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Glycogen Synthase Kinase 3 Beta (GSK-3β) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific molecule named "Soxataltinib" is not available in the public domain based on the conducted searches. Therefore, this guide provides a comprehensive overview of the mechanism of action of Glycogen (B147801) Synthase Kinase 3 Beta (GSK-3β) inhibitors, a significant class of molecules in drug development, to address the core scientific query.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed examination of the molecular mechanisms of GSK-3β inhibitors, their interaction with key signaling pathways, and the experimental methodologies used for their characterization.

Introduction to Glycogen Synthase Kinase 3 Beta (GSK-3β)

Glycogen Synthase Kinase 3 Beta (GSK-3β) is a ubiquitously expressed and highly conserved serine/threonine kinase that plays a pivotal role in a multitude of cellular processes.[1][2] Initially identified for its role in glycogen metabolism, GSK-3β is now recognized as a key regulator in signaling pathways, including the Wnt/β-catenin, and phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[2][3] Its dysregulation has been implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders like Alzheimer's disease, metabolic diseases such as type 2 diabetes, and various cancers.[2][4][5] This central role has established GSK-3β as a prominent therapeutic target.[4]

Core Mechanism of Action of GSK-3β Inhibitors

GSK-3β is a constitutively active kinase in resting cells, and its activity is primarily regulated through inhibition. The primary mechanism of action of GSK-3β inhibitors involves the modulation of its kinase activity, which in turn affects the phosphorylation of its downstream substrates. This inhibition can be broadly categorized into two main types: ATP-competitive and non-ATP-competitive inhibition.

ATP-Competitive Inhibition

ATP-competitive inhibitors target the highly conserved ATP-binding pocket of GSK-3β.[4][6] These molecules structurally mimic ATP and compete for binding to the kinase's active site, thereby preventing the transfer of a phosphate (B84403) group to its substrates. While many potent ATP-competitive inhibitors have been developed, a significant challenge remains in achieving selectivity due to the high homology of the ATP-binding site across the kinome, particularly with cyclin-dependent kinases (CDKs).[6]

Non-ATP-Competitive Inhibition

Non-ATP-competitive inhibitors bind to sites on the GSK-3β enzyme distinct from the ATP-binding pocket.[4][7] This class of inhibitors can be further divided into:

  • Allosteric Inhibitors: These molecules bind to an allosteric site, inducing a conformational change in the enzyme that reduces its catalytic activity.[4][7]

  • Substrate-Competitive Inhibitors: These inhibitors compete with the substrate for binding to the enzyme's active site.

Non-ATP-competitive inhibitors generally offer the potential for higher selectivity compared to their ATP-competitive counterparts.[4]

Impact on the Wnt/β-catenin Signaling Pathway

One of the most well-characterized roles of GSK-3β is its function as a key negative regulator in the canonical Wnt/β-catenin signaling pathway.[8] In the absence of a Wnt ligand, GSK-3β is part of a "destruction complex," which also includes Axin, adenomatous polyposis coli (APC), and casein kinase 1 (CK1).[8] This complex facilitates the sequential phosphorylation of β-catenin by CK1 and then GSK-3β. Phosphorylated β-catenin is subsequently recognized by the E3 ubiquitin ligase β-TrCP, leading to its ubiquitination and proteasomal degradation.[3]

Inhibition of GSK-3β activity prevents the phosphorylation of β-catenin. This stabilization allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it complexes with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.[8][9]

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State / GSK-3β Inhibition cluster_nucleus Wnt ON State / GSK-3β Inhibition GSK3b_off GSK-3β beta_catenin_off β-catenin GSK3b_off->beta_catenin_off Phosphorylation DestructionComplex Destruction Complex (Axin, APC, CK1) DestructionComplex->GSK3b_off Proteasome Proteasome beta_catenin_off->Proteasome Ubiquitination & Degradation TCF_LEF_off TCF/LEF TargetGenes_off Target Gene Expression OFF TCF_LEF_off->TargetGenes_off Groucho Groucho Groucho->TCF_LEF_off Repression Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP Dsh Dishevelled Frizzled_LRP->Dsh DestructionComplex_inactivated Destruction Complex (Inactivated) Dsh->DestructionComplex_inactivated Inhibition GSK3b_inhibitor GSK-3β Inhibitor GSK3b_on GSK-3β GSK3b_inhibitor->GSK3b_on Inhibition GSK3b_on->DestructionComplex_inactivated beta_catenin_on β-catenin Nucleus Nucleus beta_catenin_on->Nucleus Accumulation & Translocation TCF_LEF_on TCF/LEF beta_catenin_on->TCF_LEF_on Activation TargetGenes_on Target Gene Expression ON TCF_LEF_on->TargetGenes_on

Caption: Wnt/β-catenin signaling pathway with and without GSK-3β inhibition.

Quantitative Data on GSK-3β Inhibitors

The potency of GSK-3β inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

InhibitorTypeGSK-3β IC50Selectivity NotesReference
LY2090314 ATP-competitive0.9 nMPotent and selective for GSK-3α/β.[10]
Tideglusib Non-ATP-competitive60 nMIrreversible inhibitor.[10]
Ruboxistaurin ATP-competitive155.1 nM4-fold more selective for GSK-3β over GSK-3α.[11]
Manzamine A Non-ATP-competitive10 µMAlso inhibits CDK5 (IC50 = 1.5 µM).[7]
SB-415286 ATP-competitiveKi of 31 nM (for GSK-3α)Similar potency for GSK-3β.[10]
6j Squaramide Non-ATP-competitive3.5 µMAllosteric inhibitor.[7]
Nithiamide -5.0 µMNon-selective between GSK-3α and GSK-3β.[11]
Thiabendazole -54.8 µMWeaker, non-selective inhibitor.[11]
BRD3731 ATP-competitive15 nM14-fold selectivity for GSK-3β over GSK-3α.[10]
COB-187 ATP-competitive11 nMHighly potent and selective.[10]

Experimental Protocols for Characterizing GSK-3β Inhibitors

A variety of in vitro and cell-based assays are employed to determine the activity and mechanism of action of GSK-3β inhibitors.

In Vitro Kinase Assays

Objective: To directly measure the enzymatic activity of purified GSK-3β in the presence of an inhibitor to determine its potency (e.g., IC50).

Example Protocol: ADP-Glo™ Kinase Assay [12][13]

  • Reaction Setup: In a 384-well plate, combine purified recombinant GSK-3β enzyme, a specific peptide substrate, ATP, and varying concentrations of the test inhibitor in a kinase buffer. Include appropriate controls (no enzyme, no inhibitor).

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes) to allow for the kinase reaction to proceed.

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • ATP Generation: Add Kinase Detection Reagent, which contains an enzyme that converts the ADP generated in the kinase reaction back to ATP.

  • Luminescence Measurement: The newly synthesized ATP is used by a luciferase to generate a luminescent signal, which is proportional to the amount of ADP produced and thus the kinase activity. The signal is measured using a luminometer.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Kinase_Assay_Workflow start Start: Prepare Reagents (GSK-3β, Substrate, ATP, Inhibitor) setup Set up Kinase Reaction in 384-well plate start->setup incubation Incubate at Room Temperature (e.g., 60 min) setup->incubation add_adpglo Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) incubation->add_adpglo add_detection Add Kinase Detection Reagent (Convert ADP to ATP) add_adpglo->add_detection measure_luminescence Measure Luminescence add_detection->measure_luminescence analyze Analyze Data (Generate dose-response curve, calculate IC50) measure_luminescence->analyze

Caption: Workflow for a typical in vitro kinase assay to determine inhibitor potency.
Cell-Based Wnt/β-catenin Signaling Assays

Objective: To assess the functional effect of GSK-3β inhibitors on the Wnt/β-catenin signaling pathway in a cellular context.

Example Protocol: TCF/LEF Luciferase Reporter Assay [14]

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and transfect the cells with a reporter plasmid containing TCF/LEF binding sites upstream of a luciferase gene. A control plasmid (e.g., Renilla luciferase) is often co-transfected for normalization.

  • Inhibitor Treatment: Treat the transfected cells with various concentrations of the GSK-3β inhibitor for a defined period (e.g., 24 hours). Include a positive control, such as Wnt3a conditioned media or another known GSK-3β inhibitor like LiCl, and a vehicle control.[15]

  • Cell Lysis: Lyse the cells to release the cellular contents, including the expressed luciferase enzymes.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the inhibitor concentration to determine the EC50 (half-maximal effective concentration) for pathway activation.

Western Blotting for β-catenin Stabilization

Objective: To visually confirm the accumulation of β-catenin in cells following treatment with a GSK-3β inhibitor.

Example Protocol: [14]

  • Cell Treatment and Lysis: Treat cells with the GSK-3β inhibitor for various time points or at different concentrations. Lyse the cells and collect the protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for β-catenin (both total and active, non-phosphorylated forms can be assessed). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.

  • Analysis: Quantify the band intensities to determine the relative increase in β-catenin levels compared to the control.

Clinical Significance of GSK-3β Inhibitors

Several GSK-3β inhibitors have advanced into clinical trials for a range of diseases, underscoring their therapeutic potential.

  • Tideglusib: This non-ATP competitive inhibitor has been investigated in Phase II clinical trials for Alzheimer's disease and progressive supranuclear palsy.[16] The rationale is based on GSK-3β's role in the hyperphosphorylation of tau protein, a key pathological feature of these neurodegenerative diseases.[4][16]

  • LY2090314: An ATP-competitive inhibitor that has been evaluated in Phase I/II trials for the treatment of various cancers, including refractory solid tumors and hematological malignancies.[5][16]

  • 9-ING-41: Another ATP-competitive inhibitor undergoing early-phase clinical trials for advanced cancers.[2][16]

While the clinical development of GSK-3β inhibitors has faced challenges, including concerns about toxicity due to the enzyme's role in numerous pathways, ongoing research is focused on developing more selective and safer therapeutic agents.[5][17]

Conclusion

GSK-3β inhibitors represent a diverse class of molecules that modulate a critical node in cellular signaling. Their primary mechanism of action involves the direct inhibition of GSK-3β's kinase activity, which has profound effects on downstream pathways, most notably leading to the activation of Wnt/β-catenin signaling. Through a combination of in vitro enzymatic assays and cell-based functional assays, the potency and mechanism of these inhibitors can be thoroughly characterized. Despite challenges, the continued exploration of GSK-3β inhibitors in clinical trials highlights their significant therapeutic promise for a wide array of human diseases.

References

The Blueprint for Precision Oncology: A Technical Guide to the Target Identification and Validation of Soxataltinib, a Potent RET Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the target identification and validation process for Soxataltinib, a potent and selective inhibitor of the Rearranged during Transfection (RET) proto-oncogene. While specific preclinical and clinical data for this compound are not extensively available in the public domain, this document outlines the established methodologies and conceptual frameworks used to characterize such targeted therapies. To illustrate these processes, data and experimental workflows for well-characterized, selective RET inhibitors will be presented as representative examples. This guide is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and precision medicine.

Executive Summary

This compound has been identified as a potent inhibitor of the RET kinase, with a reported half-maximal inhibitory concentration (IC50) of 0.601 nM. The RET receptor tyrosine kinase is a clinically validated driver of various cancers, including non-small cell lung cancer and multiple types of thyroid cancer. The development of selective RET inhibitors represents a significant advancement in the treatment of these malignancies. This guide details the critical steps involved in confirming RET as the primary target of this compound and validating its therapeutic potential through a series of biochemical, cellular, and in vivo assays.

The RET Kinase: A Prime Target in Oncology

The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1] Uncontrolled activation of RET, through mutations or gene fusions, leads to the constitutive activation of downstream signaling pathways, driving tumorigenesis. These pathways include the RAS/MAPK, PI3K/AKT, and JAK/STAT signaling cascades, which are fundamental to cancer cell proliferation and survival.[1]

Below is a diagram illustrating the RET signaling pathway and the mechanism of its inhibition.

RET Signaling Pathway Figure 1: RET Signaling Pathway and Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand RET_receptor RET Receptor Ligand->RET_receptor Binding Dimerization Dimerization & Autophosphorylation RET_receptor->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K JAK JAK Dimerization->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT STAT JAK->STAT STAT->Proliferation This compound This compound This compound->Dimerization Inhibition Western_Blot_Workflow Figure 2: Western Blot Workflow for pRET Inhibition Cell_Culture 1. Culture RET-driven cancer cells Treatment 2. Treat cells with This compound (dose-response) Cell_Culture->Treatment Lysis 3. Lyse cells and quantify protein Treatment->Lysis SDS_PAGE 4. Separate proteins by SDS-PAGE Lysis->SDS_PAGE Transfer 5. Transfer proteins to a membrane SDS_PAGE->Transfer Blocking 6. Block membrane Transfer->Blocking Primary_Ab 7. Incubate with primary antibodies (pRET, Total RET) Blocking->Primary_Ab Secondary_Ab 8. Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection 9. Add chemiluminescent substrate and image Secondary_Ab->Detection CETSA_Workflow Figure 3: Cellular Thermal Shift Assay (CETSA) Workflow Cell_Treatment 1. Treat cells with This compound or vehicle Heating 2. Heat cells across a temperature gradient Cell_Treatment->Heating Lysis_Centrifugation 3. Lyse cells and separate soluble from aggregated proteins Heating->Lysis_Centrifugation Protein_Quantification 4. Quantify soluble RET protein (e.g., by Western Blot) Lysis_Centrifugation->Protein_Quantification Melting_Curve 5. Plot soluble RET vs. temperature to generate a melting curve Protein_Quantification->Melting_Curve

References

In-Depth Technical Guide to Soxataltinib: A Potent and Selective RET Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Soxataltinib, also known as HS-10365, is a novel, potent, and highly selective small-molecule inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. Alterations in the RET gene, including fusions and mutations, are oncogenic drivers in various cancers, notably non-small cell lung cancer (NSCLC) and thyroid carcinomas. This compound is being developed as a targeted therapy to address the unmet medical need in patients with RET-driven malignancies. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, preclinical and clinical data, and the underlying signaling pathways associated with this compound.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule designed for high-affinity binding to the ATP-binding pocket of the RET kinase.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name 6-(3-Hydroxy-3-methyl-1-azetidinyl)-4-[6-[6-[(6-methoxy-3-pyridinyl)methyl]-3,6-diazabicyclo[3.1.1]hept-3-yl]-3-pyridinyl]pyrazolo[1,5-a]pyridine-3-carbonitrile[1]
Synonyms HS-10365[2][3][4]
CAS Number 2546116-88-3
Molecular Formula C₂₉H₃₀N₈O₂[1]
Molecular Weight 522.6 g/mol [1]
SMILES N#CC1=C2C(C3=CC=C(N4CC5N(C(C5)C4)CC6=CN=C(C=C6)OC)N=C3)=CC(N7CC(C)(C7)O)=CN2N=C1
InChI Key MVQAYSXDCGCOIE-UHFFFAOYSA-N[1]

Mechanism of Action and Signaling Pathway

This compound is a selective inhibitor of the RET receptor tyrosine kinase.[2] Physiologically, RET signaling is initiated by the binding of a glial cell line-derived neurotrophic factor (GDNF) family ligand to a GDNF family receptor alpha (GFRα) co-receptor, leading to RET dimerization and autophosphorylation of tyrosine residues within its intracellular domain. This activation triggers downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[5][6]

In oncogenic contexts, RET alterations, such as gene fusions (e.g., KIF5B-RET, CCDC6-RET) or activating point mutations, lead to ligand-independent dimerization and constitutive activation of the kinase, driving uncontrolled cell growth.[5][6] this compound competitively binds to the ATP-binding site of the RET kinase, inhibiting its phosphorylation and thereby blocking the downstream signaling pathways responsible for tumor growth.[2]

RET_Signaling_Pathway RET Signaling Pathway and Inhibition by this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GDNF Ligand GDNF Ligand GFRa Co-receptor GFRa Co-receptor GDNF Ligand->GFRa Co-receptor RET Receptor RET Receptor GFRa Co-receptor->RET Receptor Binds to RET Kinase Domain RET Kinase Domain RET Receptor->RET Kinase Domain Activates RAS/MAPK Pathway RAS/MAPK Pathway RET Kinase Domain->RAS/MAPK Pathway Phosphorylates PI3K/AKT Pathway PI3K/AKT Pathway RET Kinase Domain->PI3K/AKT Pathway Phosphorylates Proliferation & Survival Proliferation & Survival RAS/MAPK Pathway->Proliferation & Survival PI3K/AKT Pathway->Proliferation & Survival This compound This compound This compound->RET Kinase Domain Inhibits

Caption: RET signaling pathway and its inhibition by this compound.

Preclinical and Clinical Pharmacology

In Vitro Activity

While specific IC₅₀ values for a broad kinase panel are not publicly available for this compound, it is described as a highly potent and selective RET inhibitor. For comparison, other selective RET inhibitors like selpercatinib (B610774) and pralsetinib (B610190) exhibit high selectivity for RET over other kinases such as VEGFR2.[6]

Pharmacokinetics

Preliminary pharmacokinetic data from a Phase 1 clinical trial of HS-10365 (this compound) indicate a mean plasma half-life of approximately 5 to 9 hours.[3][7] The plasma exposure of HS-10365 increased proportionally with single and multiple doses.[7]

Table 2: Preliminary Pharmacokinetic Parameters of this compound (HS-10365)

ParameterValueReference(s)
Mean Plasma Half-life 5 - 9 hours[3][7]
Dose Proportionality Observed with single and multiple doses[7]
Clinical Efficacy and Safety

A New Drug Application for HS-10365 (this compound) has been accepted by the National Medical Products Administration (NMPA) of China for the treatment of adult patients with RET fusion-positive locally advanced or metastatic NSCLC.[2][4]

Preliminary results from a Phase I trial of HS-10365 presented at the 2023 American Association for Cancer Research (AACR) Annual Meeting demonstrated promising anti-tumor activity.[2] A Phase I/II study is currently recruiting patients with advanced solid tumors harboring RET alterations.[8][9][10]

Table 3: Preliminary Clinical Efficacy of this compound (HS-10365) in RET Fusion-Positive NSCLC

Patient PopulationOverall Response Rate (ORR)Reference(s)
Treatment-naïve 83.3%[2][7]
Previously treated 66.7%[2]
Overall (n=30) 70.0%[7]
Disease Control Rate (DCR) 96.7%[7]

The safety profile of this compound was reported as manageable with good tolerability.[2][3]

Experimental Protocols

Synthesis

The detailed synthesis of this compound is described in patent WO2020228756A1. While the full experimental protocol is proprietary, the general synthetic strategy involves a multi-step process culminating in the coupling of the pyrazolopyridine core with the substituted piperazine (B1678402) moiety.

Synthesis_Workflow General Synthetic Workflow for this compound A Starting Materials B Synthesis of Pyrazolopyridine Core A->B C Synthesis of Substituted Piperazine Moiety A->C D Coupling Reaction B->D C->D E Purification and Characterization D->E F This compound E->F

Caption: General synthetic workflow for this compound.
Analytical Methods

Standard analytical techniques are employed for the characterization and quantification of this compound. These include:

  • High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification. A reverse-phase HPLC method would typically be developed and validated.

  • Mass Spectrometry (MS): For molecular weight confirmation and structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural confirmation of the final compound and intermediates. Both ¹H and ¹³C NMR would be utilized.

Resistance Mechanisms

As with other targeted therapies, acquired resistance to selective RET inhibitors is an emerging clinical challenge. Known mechanisms of resistance to other RET inhibitors, which may also be relevant for this compound, include:

  • On-target mutations: Acquired mutations in the RET kinase domain, such as solvent front mutations (e.g., G810), can reduce the binding affinity of the inhibitor.[11]

  • Bypass signaling: Activation of alternative oncogenic pathways that circumvent the need for RET signaling.[11]

The development of next-generation RET inhibitors aims to overcome these resistance mechanisms.

Conclusion

This compound (HS-10365) is a promising, potent, and selective RET kinase inhibitor with demonstrated clinical activity in patients with RET fusion-positive NSCLC. Its manageable safety profile and high response rates in both treatment-naïve and previously treated patients position it as a significant potential therapeutic option. Further clinical development and investigation into its broader applicability and mechanisms of resistance are ongoing. This technical guide summarizes the current knowledge of this compound, providing a valuable resource for researchers and clinicians in the field of oncology and drug development.

References

An In-depth Technical Guide to Soxataltinib: Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Soxataltinib is a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase, a key driver in various types of cancers. This technical guide provides a detailed overview of the mechanism of action of this compound, focusing on its role in the RET signaling pathway. Due to the proprietary nature of drug development, specific, detailed synthesis and purification protocols for this compound are not publicly available in scientific literature or patent databases accessible at the time of this writing. The information is likely held as a trade secret by the developing pharmaceutical company. However, this guide offers a comprehensive look into the therapeutic rationale and molecular interactions of this targeted therapy.

Introduction to this compound

This compound is a small molecule inhibitor targeting the RET protein, a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1][2] Genetic alterations in the RET gene, such as point mutations and chromosomal rearrangements, can lead to constitutive activation of the kinase, driving the development and progression of various cancers, including non-small cell lung cancer and medullary thyroid cancer.[2][3] this compound is designed to specifically bind to the ATP-binding pocket of the RET kinase domain, thereby blocking its downstream signaling and inhibiting tumor growth.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValue
Molecular FormulaC₂₉H₃₀N₈O
Molecular Weight522.6 g/mol
Canonical SMILESCC1(CN(C1)c1cc(-c2ccc(nc2)N2CC3CC(C2)N3Cc2ccc(nc2)OC)c2c(C#N)cnn2c1)O
InChI KeyMVQAYSXDCGCOIE-UHFFFAOYSA-N

Mechanism of Action: Inhibition of the RET Signaling Pathway

The RET receptor tyrosine kinase is activated upon binding of its ligands, which are members of the glial cell line-derived neurotrophic factor (GDNF) family, in conjunction with a GFRα co-receptor.[2][3] This binding event induces dimerization of the RET receptor and subsequent autophosphorylation of specific tyrosine residues in its intracellular domain.[4][5] These phosphorylated tyrosines serve as docking sites for various adaptor proteins and signaling molecules, leading to the activation of multiple downstream pathways that are critical for cell proliferation and survival.[1][2][5]

Key downstream signaling cascades activated by RET include:

  • RAS/RAF/MEK/ERK (MAPK) Pathway: Promotes cell proliferation, differentiation, and survival.[2][3]

  • PI3K/AKT Pathway: Plays a central role in cell survival, growth, and proliferation.[2][3]

  • JAK/STAT Pathway: Involved in cell growth, differentiation, and immune responses.[3]

  • PLCγ Pathway: Contributes to cell growth and differentiation.[2]

This compound exerts its therapeutic effect by competitively inhibiting the ATP binding site of the RET kinase domain.[1] This prevents the autophosphorylation of the receptor, thereby blocking the initiation of the downstream signaling cascades. The inhibition of these pathways ultimately leads to decreased tumor cell proliferation and survival.

Below is a diagram illustrating the RET signaling pathway and the point of inhibition by this compound.

RET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GDNF GDNF Ligand GFRa GFRα Co-receptor GDNF->GFRa RET_receptor RET Receptor (Inactive) GFRa->RET_receptor Binding & Dimerization RET_dimer RET Dimer (Active) RET_receptor->RET_dimer ADP ADP RET_dimer->ADP P P RET_dimer->P Autophosphorylation This compound This compound This compound->RET_dimer Inhibits ATP Binding ATP ATP ATP->RET_dimer Binds to kinase domain RAS RAS P->RAS Activation PI3K PI3K P->PI3K PLCg PLCγ P->PLCg JAK JAK P->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCg->Proliferation STAT STAT JAK->STAT STAT->Proliferation

Caption: RET Signaling Pathway and this compound Inhibition.

Synthesis and Purification of this compound

As of this writing, detailed, step-by-step synthesis and purification protocols for this compound are not publicly available. The synthesis of complex small molecules like this compound typically involves a multi-step organic chemistry process.

General Hypothetical Synthesis Workflow: A plausible, though entirely general, synthetic approach would likely involve the coupling of key heterocyclic intermediates. The purification of the final compound would be critical to ensure high purity for pharmaceutical use.

General Purification Methods: Standard purification techniques for small molecules in the pharmaceutical industry include:

  • Chromatography: Techniques such as flash column chromatography and preparative high-performance liquid chromatography (HPLC) are commonly used to separate the target compound from impurities.

  • Crystallization: This method is often employed to obtain a highly pure and stable crystalline form of the final product.

  • Washing and Extraction: Liquid-liquid extraction and washing steps are used throughout the synthesis to remove unwanted reagents and byproducts.

Without access to the specific patent (WO2020228756A1) or publications detailing the process, providing a detailed and accurate experimental protocol is not possible.

Conclusion

This compound is a promising targeted therapy for cancers driven by RET gene alterations. Its mechanism of action, centered on the potent and selective inhibition of the RET receptor tyrosine kinase, provides a clear rationale for its clinical development. While the specifics of its synthesis and purification remain proprietary, the understanding of its interaction with the RET signaling pathway is crucial for researchers and clinicians working in the field of oncology and drug development. Further research and clinical trials will continue to define the therapeutic role of this compound in the treatment of RET-driven malignancies.

References

Soxataltinib In Vitro Kinase Screening: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro kinase screening of Soxataltinib (also known as Vepafestinib, TAS0953, or HM06), a potent and highly selective inhibitor of the RET (Rearranged during Transfection) tyrosine kinase. This document details the quantitative kinase inhibition data, experimental methodologies for key assays, and visual representations of the relevant signaling pathways and experimental workflows.

Executive Summary

This compound is a next-generation, orally active RET inhibitor demonstrating high potency and selectivity. In vitro kinase profiling reveals that this compound is exceptionally selective for RET kinase. At a concentration significantly higher than its RET IC50, it shows minimal off-target activity against a broad panel of kinases, highlighting its potential for a favorable safety profile in clinical applications. This guide consolidates the available preclinical data to serve as a valuable resource for researchers in oncology and drug development.

In Vitro Kinase Selectivity Profile

The kinase selectivity of this compound has been assessed against a wide panel of kinases. The data consistently demonstrates its high affinity and selectivity for RET kinase.

Primary Target Inhibition

This compound potently inhibits wild-type RET kinase with a half-maximal inhibitory concentration (IC50) in the sub-nanomolar range.

KinaseIC50 (nM)
RET0.601[1]
RET (alternative measurement)0.33[2]

Table 1: Potency of this compound against its primary target, RET kinase.

Broad Kinase Panel Screening

In a comprehensive screening against a panel of 255 kinases, this compound displayed remarkable selectivity. At a concentration of 23 nM, which is approximately 70-fold higher than its IC50 for wild-type RET, RET was the only kinase inhibited by more than 50%.[1]

Off-Target Kinase Inhibition

Further dose-response studies on a smaller panel of 14 kinases confirmed the high selectivity of this compound. Notably, it showed significantly less potency against KDR (VEGFR2), a common off-target for many RET inhibitors.

KinaseIC50 (nM)
KDR (VEGFR2)>1000

Table 2: Comparative IC50 value for a key potential off-target kinase. Data for a 14-kinase panel confirmed the high selectivity of this compound.[1]

Experimental Protocols

The following sections describe representative methodologies for the key in vitro assays used to characterize the kinase inhibitory profile of this compound.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This protocol outlines a typical procedure for determining the IC50 value of this compound against RET kinase in a cell-free system. The kinase activity assessment for this compound was conducted by Carna Biosciences.[1]

Objective: To quantify the direct inhibitory effect of this compound on the enzymatic activity of purified RET kinase.

Materials:

  • Recombinant human RET kinase

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA)

  • ATP (at a concentration close to the Km for RET)

  • Suitable kinase substrate (e.g., a synthetic peptide)

  • This compound (serially diluted in DMSO)

  • Assay plates (e.g., 384-well plates)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • Dispense the diluted this compound or DMSO (as a vehicle control) into the assay plate.

  • Add the recombinant RET kinase enzyme to each well and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Terminate the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using a detection reagent according to the manufacturer's protocol.

  • Measure the luminescence using a plate reader.

  • Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_compound Prepare serial dilutions of this compound in DMSO add_compound Dispense compound/ DMSO to plate prep_compound->add_compound prep_reagents Prepare kinase, substrate, and ATP solutions add_kinase Add RET kinase and pre-incubate prep_reagents->add_kinase add_compound->add_kinase start_reaction Add substrate/ATP mix to initiate reaction add_kinase->start_reaction incubate Incubate at 30°C start_reaction->incubate stop_reaction Stop reaction and add detection reagent incubate->stop_reaction read_plate Measure luminescence stop_reaction->read_plate analyze_data Calculate % inhibition and determine IC50 read_plate->analyze_data

Workflow for a typical in vitro kinase inhibition assay.

Cellular RET Phosphorylation Assay (Western Blot)

This protocol describes a method to assess the ability of this compound to inhibit RET autophosphorylation in a cellular context.

Objective: To determine the effect of this compound on the phosphorylation status of RET and its downstream signaling proteins in RET-dependent cancer cell lines.

Materials:

  • RET-driven cancer cell line (e.g., TT cells)

  • Cell culture medium and reagents

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies against phospho-RET, total RET, phospho-ERK, total ERK, etc.

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Plate the cells and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound for a specified duration (e.g., 2 hours).

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the cell lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody of interest overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for a housekeeping protein (e.g., GAPDH) or the total (non-phosphorylated) protein of interest.

RET Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the RET receptor tyrosine kinase, which, when constitutively activated by mutations or fusions, drives the proliferation and survival of certain cancer cells. The canonical RET signaling pathway is initiated by the binding of a glial cell line-derived neurotrophic factor (GDNF) family ligand (GFL) to its corresponding GDNF family receptor alpha (GFRα) co-receptor. This complex then recruits and activates RET, leading to the activation of several downstream signaling cascades.

RET_Signaling_Pathway cluster_downstream Downstream Signaling Cascades cluster_cellular_effects Cellular Outcomes GFL GFL (e.g., GDNF) GFRa GFRα GFL->GFRa binds RET RET Receptor GFRa->RET recruits & activates RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway RET->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway RET->PI3K_AKT PLCG PLCγ Pathway RET->PLCG This compound This compound This compound->RET inhibits Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT->Survival Differentiation Differentiation PLCG->Differentiation

Simplified RET signaling pathway and the point of inhibition by this compound.

Key downstream pathways activated by RET include:

  • RAS/RAF/MEK/ERK (MAPK) Pathway: Primarily involved in cell proliferation and differentiation.[3][4]

  • PI3K/AKT Pathway: A critical pathway for promoting cell survival and inhibiting apoptosis.[3][4]

  • PLCγ Pathway: This pathway can influence cell differentiation and other cellular processes.[3]

By potently and selectively inhibiting RET kinase activity, this compound effectively blocks these downstream signals, leading to the suppression of tumor growth and the induction of apoptosis in RET-driven cancers.[2]

References

An In-depth Technical Guide on the Biological Activity and Efficacy of Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Notice: There is currently no publicly available information regarding the biological activity, efficacy, signaling pathways, or experimental protocols for a compound named "Soxataltinib." The following technical guide has been generated using Osimertinib (B560133) , a well-characterized third-generation tyrosine kinase inhibitor, as an exemplary agent. This guide is intended to serve as a comprehensive template, demonstrating the requested structure, data presentation, and visualizations that can be adapted as information on "this compound" or other compounds of interest becomes available.

Technical Guide: Osimertinib Biological Activity and Efficacy

Audience: Researchers, scientists, and drug development professionals.

Introduction

Osimertinib (marketed as Tagrisso®) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It has transformed the treatment landscape for non-small cell lung cancer (NSCLC) by demonstrating high potency and selectivity for both EGFR-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type (WT) EGFR.[1][2] This guide provides a detailed overview of the molecular mechanism of action, biological activity, and clinical efficacy of osimertinib, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Mechanism of Action

Osimertinib is a mono-anilino-pyrimidine compound that selectively targets mutant forms of the EGFR.[3] In certain cancers like NSCLC, mutations in the EGFR gene lead to its constitutive activation, which drives uncontrolled cell proliferation and survival.[1] Osimertinib exerts its therapeutic effect through two primary mechanisms:

  • Irreversible Covalent Binding: Osimertinib forms a covalent bond with the cysteine-797 (C797) residue within the ATP-binding site of the EGFR kinase domain.[1][3] This irreversible binding permanently blocks the kinase activity of EGFR, thereby inhibiting the downstream signaling pathways that promote tumor growth.[1]

  • Selective Inhibition of Mutant EGFR: A key feature of osimertinib is its high selectivity for mutant EGFR over wild-type EGFR. It potently inhibits EGFR harboring sensitizing mutations and the T790M resistance mutation, which is a common mechanism of resistance to first- and second-generation EGFR TKIs.[1][2] This selectivity minimizes off-target effects and improves the therapeutic window.[2]

By blocking EGFR activation, osimertinib effectively shuts down critical downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are crucial for cell proliferation and survival.[1][4]

Signaling Pathway

The epidermal growth factor receptor (EGFR) signaling pathway is a complex network that regulates cell growth, survival, proliferation, and differentiation.[5][6] Ligand binding to EGFR induces receptor dimerization and autophosphorylation of tyrosine residues in the C-terminal domain.[7] This leads to the recruitment of adaptor proteins and the activation of downstream signaling cascades, including the RAS-RAF-MAPK and PI3K-AKT pathways.[8] In cancer, mutations in EGFR can lead to its constitutive activation, resulting in uncontrolled cell growth.[4] Osimertinib's targeted inhibition of mutant EGFR blocks these downstream signals.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR Mutant EGFR Ligand->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Osimertinib Osimertinib Osimertinib->EGFR Inhibits RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

EGFR Signaling Pathway Inhibition by Osimertinib.
Data Presentation

The half-maximal inhibitory concentration (IC₅₀) is a measure of a drug's potency in inhibiting a specific biological function. The following table summarizes the IC₅₀ values of Osimertinib against wild-type EGFR and clinically relevant EGFR mutations, demonstrating its selectivity. Lower IC₅₀ values indicate higher potency.

CompoundEGFR wt (nM)EGFR L858R (nM)EGFR Exon 19 del (nM)EGFR L858R/T790M (nM)
Osimertinib 494[9]12[10]12.9[9]1[10]
Gefitinib180[11]24[11]12[11]>1000[11]
Erlotinib110[11]12[11]5[11]>1000[11]
Afatinib10[11]0.5[11]0.4[11]10[11]
Note: IC₅₀ values can vary between different studies and experimental conditions. The data presented here is a synthesis of values from multiple sources for comparative purposes.

The efficacy of osimertinib has been demonstrated in various preclinical models of NSCLC.

Xenograft ModelEGFR Mutation StatusDosing RegimenTumor Growth Inhibition (%)Reference
PC-9 Mouse Brain MetastasesExon 19 deletion25 mg/kg, oral, dailySustained tumor regression[12]
H1975 Subcutaneous XenograftL858R, T790M5 mg/kg, oral, dailySignificant tumor growth inhibition[12]
LG1423 PDX ModelV769_D770InsASV25 mg/kg, dailySignificant tumor growth inhibition[13]
LU0387 PDX ModelH773_V774insNPH50 mg/kg, dailySignificant tumor growth inhibition[13]

Numerous clinical trials have evaluated the efficacy of osimertinib in patients with EGFR-mutated NSCLC. The following table summarizes key efficacy endpoints from pivotal trials.

TrialTreatment LineComparatorMedian PFS (months)ORR (%)Reference
FLAURA First-LineGefitinib or Erlotinib18.9 vs 10.280 vs 76[14]
AURA3 Second-Line (T790M+)Platinum-Pemetrexed10.1 vs 4.471 vs 31[15]
ADAURA AdjuvantPlacebo5-year OS: 88% vs 78%N/A[16]
PFS: Progression-Free Survival; ORR: Objective Response Rate; OS: Overall Survival.
Experimental Protocols

The characterization of osimertinib's biological activity and efficacy relies on a variety of standardized experimental techniques.

This protocol describes a common method for determining the in vitro potency (IC₅₀) of EGFR inhibitors on the viability of NSCLC cell lines.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding 1. Seed NSCLC cells in 96-well plates Incubation_24h 2. Incubate for 24h Cell_Seeding->Incubation_24h Drug_Dilution 3. Prepare serial dilutions of Osimertinib Add_Drug 4. Add drug dilutions to cells Drug_Dilution->Add_Drug Incubation_72h 5. Incubate for 72h Add_Drug->Incubation_72h Add_MTT 6. Add MTT reagent Incubate_MTT 7. Incubate for 2-4h Add_MTT->Incubate_MTT Add_Solubilizer 8. Add solubilization solution Incubate_MTT->Add_Solubilizer Read_Absorbance 9. Read absorbance at 570nm Add_Solubilizer->Read_Absorbance Calculate_IC50 10. Calculate IC50 value Read_Absorbance->Calculate_IC50

Workflow for Determining IC₅₀ via MTT Assay.

Methodology:

  • Cell Seeding: Plate NSCLC cells (e.g., PC-9, H1975) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.[11]

  • Compound Treatment: Prepare serial dilutions of the kinase inhibitor in culture medium. Add the diluted compound to the wells and incubate for 72 hours.[12]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 20% SDS in 50% dimethylformamide) to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Plot the absorbance against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.

This technique is used to verify that the kinase inhibitor is engaging its target by measuring the phosphorylation status of EGFR and its downstream substrates.

Methodology:

  • Cell Treatment & Lysis: Culture cells to 70-80% confluency and treat with various concentrations of the kinase inhibitor for a specified time (e.g., 2 hours). Wash cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[17]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample by size using SDS-polyacrylamide gel electrophoresis.[17]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.[17]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting the phosphorylated form of the substrate (e.g., anti-phospho-EGFR) and the total form of the substrate (e.g., anti-total-EGFR). A loading control (e.g., anti-GAPDH) should also be used.[17]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[17]

This protocol outlines a standard procedure for assessing the in vivo efficacy of a kinase inhibitor in a mouse xenograft model.

Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of human NSCLC cells (e.g., 5 x 10⁶ H1975 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).[12]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.[12]

  • Randomization and Treatment: When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups.

  • Drug Administration: Administer the kinase inhibitor (e.g., osimertinib at 5-25 mg/kg) or vehicle control to the mice daily via oral gavage.[12]

  • Efficacy Assessment: Continue treatment for a specified period (e.g., 21-28 days). Monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, histology).

  • Data Analysis: Calculate the percentage of tumor growth inhibition for the treated groups compared to the vehicle control group.

Conclusion

Osimertinib's mechanism of action, characterized by its irreversible and selective inhibition of mutant EGFR, represents a paradigm of precision medicine in oncology.[1] Its ability to overcome the T790M resistance mutation has provided a critical therapeutic option for patients with NSCLC.[2] The continued investigation of osimertinib, both as a monotherapy and in combination with other agents, holds promise for further improving outcomes for patients with EGFR-mutated lung cancer. The experimental protocols and data presentation formats provided in this guide offer a robust framework for the evaluation of novel tyrosine kinase inhibitors.

References

The Cellular Impact of Soxataltinib: A Technical Guide to its Core Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soxataltinib is a potent and highly selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase, a key driver in various human cancers. With a reported IC50 value of 0.601 nM for RET kinase, this compound represents a promising therapeutic agent for malignancies harboring RET alterations.[1] This technical guide provides an in-depth overview of the cellular pathways affected by this compound, detailing its mechanism of action and the downstream consequences of RET inhibition. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and investigation of this targeted therapy.

The RET Receptor Tyrosine Kinase Signaling Pathway

The RET proto-oncogene encodes a transmembrane receptor tyrosine kinase that plays a crucial role in the normal development of the neural crest and kidney, as well as in the maintenance of neuronal and hematopoietic stem cells. The RET signaling cascade is initiated by the binding of a ligand, typically a member of the glial cell line-derived neurotrophic factor (GDNF) family, to a GFRα co-receptor. This ligand-co-receptor complex then brings two RET monomers together, inducing their dimerization and subsequent autophosphorylation of specific tyrosine residues within their intracellular kinase domains.

These phosphorylated tyrosine residues serve as docking sites for a variety of intracellular adaptor proteins and enzymes, leading to the activation of several key downstream signaling pathways that govern cell proliferation, survival, differentiation, and migration. The principal pathways activated by RET signaling include:

  • RAS/MAPK Pathway: This pathway is crucial for cell proliferation and differentiation.

  • PI3K/AKT Pathway: This cascade is a major regulator of cell survival, growth, and metabolism.

  • JAK/STAT Pathway: This pathway is involved in immune responses, cell growth, and differentiation.

Oncogenic alterations in the RET gene, such as activating point mutations or chromosomal rearrangements leading to gene fusions, result in ligand-independent, constitutive activation of the RET kinase. This aberrant signaling drives the uncontrolled cell growth and survival that characterize RET-driven cancers, including certain types of thyroid and non-small cell lung cancer.

Mechanism of Action of this compound

This compound exerts its therapeutic effect by selectively inhibiting the kinase activity of the RET protein. As a potent RET kinase inhibitor, this compound likely binds to the ATP-binding pocket of the RET kinase domain, preventing the transfer of phosphate (B84403) groups to tyrosine residues. This inhibition of RET autophosphorylation blocks the recruitment and activation of downstream signaling molecules, thereby abrogating the oncogenic signals that drive tumor growth and survival.

Cellular Pathways Affected by this compound

By inhibiting the catalytic activity of the RET kinase, this compound is predicted to modulate the activity of the major downstream signaling cascades.

The RAS/MAPK Pathway

The RAS/MAPK pathway is a critical downstream effector of RET signaling. Upon RET activation, adaptor proteins such as Grb2 and Shc are recruited to phosphorylated tyrosine residues on the RET receptor. This leads to the activation of the small GTPase RAS, which in turn initiates a phosphorylation cascade involving RAF, MEK, and finally, the extracellular signal-regulated kinases (ERK1/2). Activated ERK1/2 translocates to the nucleus to regulate the activity of transcription factors involved in cell cycle progression and proliferation.

Inhibition of the RAS/MAPK pathway by this compound is expected to lead to:

  • Decreased proliferation of cancer cells.

  • Induction of cell cycle arrest.

RAS_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RET RET Grb2_Shc Grb2/Shc RET->Grb2_Shc P This compound This compound This compound->RET Inhibits RAS RAS Grb2_Shc->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Transcription Transcription Factors (Proliferation, Differentiation) ERK->Transcription P

Figure 1: Simplified RAS/MAPK signaling pathway and the inhibitory action of this compound on RET.
The PI3K/AKT Pathway

The PI3K/AKT pathway is another critical downstream target of RET. Activated RET can recruit and activate the p85 regulatory subunit of phosphoinositide 3-kinase (PI3K), leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT (also known as protein kinase B) to the cell membrane, where it is phosphorylated and activated. Activated AKT then phosphorylates a wide range of substrates, promoting cell survival by inhibiting apoptosis, stimulating cell growth, and regulating metabolism.

Inhibition of the PI3K/AKT pathway by this compound is anticipated to result in:

  • Increased apoptosis (programmed cell death).

  • Decreased cell survival and growth.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RET RET PI3K PI3K RET->PI3K P This compound This compound This compound->RET Inhibits PIP3 PIP3 PI3K->PIP3 Generates AKT AKT PIP3->AKT Recruits & Activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Survival AKT->Cell_Growth

Figure 2: Simplified PI3K/AKT signaling pathway and the inhibitory action of this compound on RET.
The JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway can also be activated by RET signaling. Upon RET activation, JAKs associated with the receptor can become activated and subsequently phosphorylate STAT proteins (Signal Transducer and Activator of Transcription). Phosphorylated STATs then dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of genes involved in cell growth, differentiation, and immune responses.

Inhibition of the JAK/STAT pathway by this compound may contribute to:

  • Modulation of the tumor microenvironment.

  • Alterations in cancer cell differentiation and growth.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RET RET JAK JAK RET->JAK Activates This compound This compound This compound->RET Inhibits STAT STAT JAK->STAT P STAT->STAT Gene_Expression Gene Expression (Growth, Differentiation, Immunity) STAT->Gene_Expression

Figure 3: Simplified JAK/STAT signaling pathway and the inhibitory action of this compound on RET.

Quantitative Data

As of the current date, specific quantitative data from preclinical studies on this compound, such as IC50 values in various RET-altered cell lines and detailed results from cell-based assays, are not widely available in the public domain. The primary available data point is the potent in vitro IC50 value for RET kinase.

ParameterValueReference
RET Kinase IC50 0.601 nM[1]

Further research and publication of preclinical and clinical data are anticipated to provide a more comprehensive quantitative profile of this compound's activity.

Experimental Protocols

Detailed experimental protocols specific to this compound are not yet publicly available. However, standard methodologies for characterizing RET kinase inhibitors are well-established and would be applicable to the study of this compound.

In Vitro RET Kinase Inhibition Assay

Objective: To determine the in vitro potency of this compound against RET kinase.

Methodology (General Protocol):

  • Reagents and Materials: Recombinant human RET kinase, a suitable kinase substrate (e.g., a synthetic peptide), ATP, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Dispense a solution containing the RET enzyme into the wells of a microplate.

    • Add serial dilutions of this compound to the wells.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the reaction for a defined period at a controlled temperature.

    • Stop the reaction and measure the kinase activity using a detection reagent that quantifies either the amount of ADP produced or the remaining ATP.

    • Luminescence or fluorescence is measured using a plate reader.

  • Data Analysis: The data are typically plotted as percent inhibition versus the logarithm of the inhibitor concentration. The IC50 value is then calculated using a non-linear regression analysis.

Kinase_Assay_Workflow A Dispense RET Enzyme B Add this compound Dilutions A->B C Add Substrate & ATP (Initiate Reaction) B->C D Incubate C->D E Add Detection Reagent (Stop Reaction) D->E F Measure Signal (Luminescence/Fluorescence) E->F G Calculate IC50 F->G

Figure 4: General workflow for an in vitro RET kinase inhibition assay.
Cell Viability Assay

Objective: To assess the effect of this compound on the proliferation and viability of cancer cell lines, particularly those with RET alterations.

Methodology (General Protocol using MTT):

  • Reagents and Materials: RET-dependent cancer cell lines, cell culture medium, this compound, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound.

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Add MTT reagent to each well and incubate to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

    • Add a solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration of inhibitor that reduces cell viability by 50%) is determined by plotting percent viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Western Blot Analysis for RET Pathway Inhibition

Objective: To confirm the inhibition of RET phosphorylation and downstream signaling by this compound in a cellular context.

Methodology (General Protocol):

  • Reagents and Materials: RET-dependent cancer cell lines, this compound, lysis buffer with protease and phosphatase inhibitors, primary antibodies (e.g., anti-p-RET, anti-total RET, anti-p-ERK, anti-total ERK, anti-p-AKT, anti-total AKT), and HRP-conjugated secondary antibodies.

  • Procedure:

    • Treat cells with various concentrations of this compound for a defined time.

    • Lyse the cells to extract proteins.

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and incubate with primary antibodies against the phosphorylated and total forms of the proteins of interest.

    • Wash the membrane and incubate with the appropriate secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate.

  • Data Analysis: The intensity of the bands corresponding to the phosphorylated proteins is compared to the intensity of the total protein bands to assess the degree of pathway inhibition.

Conclusion

This compound is a potent and selective RET kinase inhibitor that holds significant promise as a targeted therapy for RET-driven cancers. Its mechanism of action involves the direct inhibition of RET kinase activity, leading to the suppression of key downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT cascades. This inhibition is expected to translate into reduced cancer cell proliferation and survival, and increased apoptosis. As more preclinical and clinical data for this compound become available, a more detailed understanding of its cellular effects and therapeutic potential will emerge, further guiding its development and clinical application.

References

Preclinical Profile of Soxataltinib: A RET-Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Soxataltinib is an investigational small molecule identified as a potent inhibitor of the RET (Rearranged during Transfection) proto-oncogene tyrosine kinase. Preclinical data, primarily from in vitro biochemical assays, have established its high affinity for RET kinase, suggesting its potential as a therapeutic agent in cancers driven by RET alterations. This document provides a concise overview of the publicly available preclinical information on this compound, including its mechanism of action and in vitro efficacy. It is important to note that detailed preclinical study reports, including comprehensive in vivo efficacy, pharmacokinetic, and toxicology data, are not widely available in the public domain at the time of this writing.

Mechanism of Action

This compound functions as a targeted inhibitor of RET, a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1] In several cancers, including certain types of thyroid and non-small cell lung cancer, genetic alterations such as point mutations or chromosomal rearrangements lead to the constitutive activation of RET kinase, driving oncogenesis.[2][3] this compound is designed to bind to the ATP-binding pocket of the RET kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling pathways.

In addition to its potent activity against RET, this compound has also demonstrated inhibitory effects on the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), another receptor tyrosine kinase involved in angiogenesis.[2] This dual inhibitory activity suggests that this compound may exert anti-tumor effects through both direct inhibition of cancer cell proliferation and suppression of tumor blood supply.

Quantitative In Vitro Data

The primary quantitative data available for this compound pertains to its in vitro inhibitory potency against its kinase targets. These values, expressed as IC50 (the half-maximal inhibitory concentration), demonstrate the concentration of the compound required to inhibit 50% of the target enzyme's activity in a biochemical assay.

TargetIC50Assay Type
RET Kinase0.601 nMBiochemical Assay
VEGFR2 (KDR)5.6 nMBiochemical Assay

Note: The specific cell lines and detailed assay conditions for these determinations are not specified in the publicly available sources.

Signaling Pathway

The following diagram illustrates the general signaling pathway of RET and the inhibitory action of this compound. In the absence of specific published studies on the downstream effects of this compound, this represents a canonical RET signaling pathway.

RET_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space RET_Receptor RET Receptor Tyrosine Kinase Downstream_Signaling Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) RET_Receptor->Downstream_Signaling Phosphorylates and Activates GDNF_Ligand GDNF Family Ligands GDNF_Ligand->RET_Receptor Binds and Activates This compound This compound This compound->RET_Receptor Inhibits Kinase Activity Cellular_Response Cell Proliferation, Survival, Differentiation Downstream_Signaling->Cellular_Response Promotes

Caption: General RET signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not available in the public scientific literature. The reported IC50 values are from biochemical assays, which typically involve the following general steps:

General Protocol for In Vitro Kinase Inhibition Assay:

  • Enzyme and Substrate Preparation: A purified recombinant human RET or VEGFR2 kinase domain is used as the enzyme. A specific peptide substrate for the kinase is also prepared.

  • Compound Dilution: this compound is serially diluted to a range of concentrations.

  • Kinase Reaction: The kinase, substrate, and ATP are incubated in a reaction buffer in the presence of the various concentrations of this compound or a vehicle control (e.g., DMSO).

  • Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence-based assays, or antibody-based detection methods like ELISA.

  • Data Analysis: The percentage of kinase inhibition at each concentration of this compound is calculated relative to the vehicle control. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal curve.

Summary and Future Directions

This compound has emerged as a potent, dual inhibitor of RET and VEGFR2 kinases based on initial in vitro screening data. This profile suggests potential therapeutic utility in cancers with activating RET alterations. However, a comprehensive understanding of its preclinical profile is currently limited by the lack of publicly available data. Further publication of in vivo efficacy studies in relevant cancer models, as well as detailed pharmacokinetic, pharmacodynamic, and toxicology studies, will be essential to fully elucidate the therapeutic potential of this compound and guide its clinical development. Researchers are encouraged to monitor scientific publications and conference proceedings for the future disclosure of these critical data sets.

References

The Potential Therapeutic Applications of Soquelitinib: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: Initial searches for "Soxataltinib" did not yield relevant results. Based on the nature of the query and the available scientific literature, this document focuses on Soquelitinib (formerly known as CPI-818), a selective Interleukin-2 Inducible T-cell Kinase (ITK) inhibitor, which is believed to be the intended subject of the inquiry.

Introduction

Soquelitinib is an orally bioavailable, covalent inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK), a non-receptor tyrosine kinase that plays a critical role in T-cell receptor (TCR) signaling. By selectively targeting ITK, Soquelitinib modulates T-cell activation and differentiation, demonstrating significant therapeutic potential in the treatment of T-cell malignancies and various immune-mediated diseases. This technical guide provides a comprehensive overview of Soquelitinib's mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.

Mechanism of Action

Soquelitinib is a covalent, irreversible inhibitor that selectively binds to a cysteine residue (Cys442) in the ATP-binding site of ITK. This targeted inhibition blocks the downstream signaling cascade initiated by TCR engagement, thereby modulating T-cell function. A key feature of Soquelitinib's mechanism is its high selectivity for ITK over other Tec family kinases, such as Resting Lymphocyte Kinase (RLK) and Bruton's Tyrosine Kinase (BTK). This selectivity is crucial for its immunomodulatory effects without causing broad immunosuppression.

The primary consequence of ITK inhibition by Soquelitinib is the induction of "Th1 skewing". It preferentially inhibits the differentiation and function of Th2 and Th17 helper T-cells while promoting the development of Th1 helper T-cells. Th1 cells are critical for anti-tumor and anti-viral immunity, while Th2 and Th17 cells are implicated in allergic and autoimmune diseases. Furthermore, Soquelitinib has been shown to reduce T-cell exhaustion, a state of T-cell dysfunction characterized by the expression of inhibitory receptors like PD-1, LAG-3, and TIM-3. By reversing T-cell exhaustion, Soquelitinib can restore the effector functions of cytotoxic T-lymphocytes (CTLs).

Signaling Pathway

The following diagram illustrates the T-cell receptor signaling pathway and the point of intervention by Soquelitinib.

Caption: ITK Signaling Pathway Inhibition by Soquelitinib.

Quantitative Data

The following tables summarize the key quantitative data for Soquelitinib from preclinical and clinical studies.

Table 1: In Vitro Activity and Selectivity
ParameterValueCell Line/SystemReference
ITK IC₅₀ 2.3 nMRecombinant Enzyme[1]
RLK IC₅₀ 430 nMRecombinant Enzyme[1]
BTK IC₅₀ 850 nMRecombinant Enzyme[1]
IL-2 Secretion IC₅₀ 76 nMJurkat cells[1]
IL-2 Secretion IC₅₀ 136 nMJurkat cells[2]
Table 2: Phase 1/1b Clinical Trial (NCT03952078) Efficacy in Relapsed/Refractory T-Cell Lymphoma (200 mg BID Dose)
ParameterValuePatient PopulationReference
Objective Response Rate (ORR) 39% (9/23)Evaluable patients[3]
Complete Response (CR) 26% (6/23)Evaluable patients[3]
Partial Response (PR) 13% (3/23)Evaluable patients[3]
Median Duration of Response (DOR) 17.2 monthsResponding patients[3]
Median Progression-Free Survival (PFS) 6.2 monthsEvaluable patients[3]
18-month PFS Rate 30%Evaluable patients[3]
Table 3: Phase 1/1b Clinical Trial (NCT03952078) Safety Profile
Adverse Event (AE)FrequencySeverityReference
Anemia <1% of patientsGrade 1/2
Bilirubin Increase <1% of patientsGrade 1/2
Neutrophil Count Decrease <1% of patientsGrade 1/2
White Blood Cell Decrease <1% of patientsGrade 1/2
Pruritus <1% of patientsGrade 1/2
Neutrophil Count Decrease 1 patientGrade ≥3

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the evaluation of Soquelitinib.

In Vitro Kinase Inhibition Assay (Adapted from similar covalent inhibitor protocols)
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Soquelitinib against ITK and other kinases.

  • Materials: Recombinant human ITK, RLK, and BTK enzymes, appropriate peptide substrates, ATP, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • Serially dilute Soquelitinib in DMSO.

    • In a 96-well plate, add the diluted Soquelitinib or DMSO (vehicle control).

    • Add a solution containing the kinase enzyme and the peptide substrate in kinase buffer.

    • Pre-incubate the plate to allow for compound binding.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at room temperature.

    • Stop the reaction and measure the amount of product (e.g., ADP) produced using a detection kit.

    • Calculate IC₅₀ values by fitting the data to a dose-response curve.

Kinase_Assay_Workflow start Start dilute Serially Dilute Soquelitinib start->dilute plate_compound Plate Compound/ Vehicle dilute->plate_compound add_enzyme Add Kinase & Substrate plate_compound->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate add_atp Initiate Reaction (Add ATP) pre_incubate->add_atp incubate Incubate add_atp->incubate stop_reaction Stop Reaction incubate->stop_reaction detect_product Detect Product (e.g., ADP) stop_reaction->detect_product analyze Calculate IC₅₀ detect_product->analyze end End analyze->end

Caption: In Vitro Kinase Inhibition Assay Workflow.
Cellular Assay: IL-2 Secretion in Jurkat T-cells

  • Objective: To assess the functional inhibition of TCR signaling by Soquelitinib in a T-cell line.

  • Materials: Jurkat T-cells, cell culture medium, Soquelitinib, DMSO, T-cell stimulation reagents (e.g., anti-CD3/anti-CD28 antibodies), and an IL-2 ELISA kit.

  • Procedure:

    • Culture Jurkat T-cells under standard conditions.

    • Pre-treat the cells with various concentrations of Soquelitinib or DMSO for a specified time.

    • Stimulate the T-cells with anti-CD3/anti-CD28 antibodies.

    • Incubate the cells to allow for cytokine production.

    • Collect the cell supernatant.

    • Measure the concentration of IL-2 in the supernatant using an ELISA kit.

    • Determine the IC₅₀ for the inhibition of IL-2 secretion.

In Vivo Murine Tumor Models
  • Objective: To evaluate the anti-tumor efficacy of Soquelitinib in vivo.

  • Animal Model: Syngeneic mouse models (e.g., CT26 colon carcinoma).

  • Procedure:

    • Implant tumor cells into immunocompetent mice.

    • Once tumors are established, randomize mice into treatment and control groups.

    • Administer Soquelitinib (e.g., 30 mg/kg, orally, twice daily) or vehicle control.

    • Monitor tumor growth over time by measuring tumor volume.

    • At the end of the study, tumors and relevant tissues can be harvested for further analysis (e.g., immune cell infiltration, biomarker expression).

Analysis of T-cell Differentiation and Exhaustion
  • Objective: To characterize the immunomodulatory effects of Soquelitinib on T-cell subsets.

  • Methodology: Flow cytometry or mass cytometry (CyTOF) on peripheral blood mononuclear cells (PBMCs) or tumor-infiltrating lymphocytes (TILs).

  • Procedure:

    • Isolate immune cells from blood or tumor tissue.

    • Stain the cells with a panel of fluorescently-labeled antibodies against surface and intracellular markers to identify T-cell subsets (e.g., CD3, CD4, CD8), differentiation markers (e.g., markers for Th1, Th2, Th17), and exhaustion markers (e.g., PD-1, LAG-3, TIM-3).

    • Acquire data on a flow cytometer or mass cytometer.

    • Analyze the data to quantify the proportions of different T-cell populations and the expression levels of key markers.

T_Cell_Analysis_Workflow start Start isolate_cells Isolate Immune Cells (PBMCs or TILs) start->isolate_cells stain_cells Stain with Antibody Panel isolate_cells->stain_cells acquire_data Acquire Data (Flow/Mass Cytometry) stain_cells->acquire_data analyze_data Analyze Data (Quantify T-cell Subsets & Marker Expression) acquire_data->analyze_data end End analyze_data->end

Caption: T-cell Differentiation and Exhaustion Analysis Workflow.

Potential Therapeutic Applications

Based on its mechanism of action and the available preclinical and clinical data, Soquelitinib has a broad range of potential therapeutic applications.

  • T-Cell Lymphomas: The most advanced application for Soquelitinib is in the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL). The promising results from the Phase 1/1b trial have led to the initiation of a registrational Phase 3 study.

  • Solid Tumors: By promoting a Th1-mediated anti-tumor immune response and reversing T-cell exhaustion, Soquelitinib has the potential to be effective in various solid tumors, either as a monotherapy or in combination with other immunotherapies like checkpoint inhibitors.

  • Autoimmune and Allergic Diseases: The ability of Soquelitinib to inhibit Th2 and Th17 responses suggests its utility in treating a range of autoimmune and allergic conditions, such as atopic dermatitis, asthma, and rheumatoid arthritis.

Conclusion

Soquelitinib is a promising, selective ITK inhibitor with a well-defined mechanism of action that leads to potent immunomodulatory effects. The robust preclinical data and encouraging clinical results in T-cell lymphomas highlight its significant therapeutic potential. Further clinical investigation in various oncologic and immunologic indications is warranted to fully elucidate the clinical utility of this novel therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for Compound X (e.g., Soxataltinib) in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the experimental protocols for the characterization of Compound X (e.g., Soxataltinib), a novel investigational agent, in various cancer cell lines. The following sections detail the mechanism of action, provide standardized protocols for cell culture and key assays, and present a template for data acquisition and presentation.

Mechanism of Action

Compound X is a potent inhibitor of multiple receptor tyrosine kinases (RTKs), which are key regulators of cellular processes frequently dysregulated in cancer.[1][2] By targeting these kinases, Compound X disrupts downstream signaling pathways, leading to the inhibition of cell proliferation, survival, and angiogenesis. The primary signaling cascades affected include the PI3K/AKT/mTOR and Ras/Raf/MEK/ERK pathways.[1]

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras This compound Compound X (e.g., this compound) This compound->RTK Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription mTOR->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Proliferation Proliferation Transcription->Proliferation Cell Proliferation, Survival, Angiogenesis

Caption: Simplified signaling pathway of Compound X (e.g., this compound).

Quantitative Data Summary

The anti-proliferative activity of Compound X was evaluated across a panel of human cancer cell lines using a standard cell viability assay. The half-maximal inhibitory concentration (IC50) values were determined after 72 hours of continuous exposure to the compound.

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma0.036 ± 0.002
MCF-7Breast Adenocarcinoma0.122 ± 0.015
DU-145Prostate Carcinoma0.053 ± 0.007
WM2664Melanoma0.229 ± 0.021
HEK-293TNormal Kidney> 10.0

Experimental Protocols

Cell Culture and Maintenance

This protocol outlines the general procedure for culturing and maintaining adherent human cancer cell lines.

Materials:

  • Complete growth medium (specific to cell line, e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • Culture flasks (T-25 or T-75)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • All cell culture procedures should be performed in a sterile biosafety cabinet using aseptic techniques.[3][4]

  • Pre-warm complete growth medium, Trypsin-EDTA, and PBS to 37°C.

  • For routine passaging, remove the spent medium from a confluent (80-90%) culture flask.

  • Wash the cell monolayer once with sterile PBS to remove any residual medium.[3]

  • Add 1-2 mL (for a T-25 flask) of pre-warmed Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.[4]

  • Neutralize the trypsin by adding 4-5 mL of complete growth medium.

  • Gently pipette the cell suspension up and down to ensure a single-cell suspension.

  • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.[3][4]

  • Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.

  • Seed new culture flasks at the desired seeding density according to the cell line's specific requirements.

  • Incubate the flasks in a humidified incubator at 37°C with 5% CO2.[3][4]

  • Change the culture medium every 2-3 days.[3]

Cell Viability (IC50 Determination) Assay

This protocol describes the use of a colorimetric assay (e.g., MTT or XTT) to determine the cytotoxic effects of Compound X on cancer cell lines.

Materials:

  • Cells in exponential growth phase

  • Complete growth medium

  • Compound X (e.g., this compound) stock solution (e.g., in DMSO)

  • 96-well flat-bottom plates

  • MTT or XTT reagent

  • Solubilization solution (e.g., DMSO or SDS-HCl)

  • Microplate reader

Procedure:

  • Trypsinize and count the cells as described in the cell culture protocol.

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of Compound X in complete growth medium. The final concentration of the vehicle (e.g., DMSO) should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the diluted Compound X or vehicle control.

  • Incubate the plate for 72 hours at 37°C with 5% CO2.

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Culture Cell Culture and Maintenance Harvest Harvest and Count Cells Culture->Harvest Seed Seed Cells in 96-well Plate Harvest->Seed Treat Treat with Compound X (Serial Dilutions) Seed->Treat Incubate Incubate for 72h Treat->Incubate Add_Reagent Add Viability Reagent (e.g., MTT) Incubate->Add_Reagent Read Read Absorbance Add_Reagent->Read Calculate Calculate % Viability Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine_IC50 Determine IC50 Plot->Determine_IC50

Caption: Workflow for determining the IC50 of Compound X.

Safety Precautions

Standard laboratory safety practices should be followed when handling cell cultures and chemical compounds. This includes the use of personal protective equipment (PPE) such as lab coats, gloves, and safety glasses. All work with cell lines should be conducted in a certified biosafety cabinet. Compound X (e.g., this compound) should be handled with care, and a material safety data sheet (MSDS) should be consulted for specific handling and disposal instructions.

References

Soxataltinib dosage for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for In vivo Studies with Soxataltinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent and selective inhibitor of the rearranged during transfection (RET) kinase, a receptor tyrosine kinase that plays a crucial role in the development and progression of certain types of cancers. Aberrant activation of RET, through mutations or gene fusions, is a known driver in various malignancies, including non-small cell lung cancer and medullary thyroid cancer. This compound, identified by its chemical name 6-(3-Hydroxy-3-methyl-1-azetidinyl)-4-[6-[6-[(6-methoxy-3-pyridinyl)methyl]-3,6-diazabicyclo[3.1.1]hept-3-yl]-3-pyridinyl]pyrazolo[1,5-a]pyridine-3-carbonitrile, demonstrates high affinity for RET kinase with an IC50 of 0.601 nM. These application notes provide a summary of the available preclinical data and protocols for conducting in vivo studies with this compound.

Mechanism of Action

This compound functions by targeting the ATP-binding site of the RET kinase, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways. This targeted inhibition ultimately leads to the suppression of tumor growth and proliferation in cancers dependent on RET signaling.

Signaling Pathway

RET_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space RET RET Receptor Tyrosine Kinase RAS_RAF RAS-RAF-MEK-ERK Pathway RET->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway RET->PI3K_AKT Ligand GDNF family ligands Ligand->RET Activation This compound This compound This compound->RET Inhibition Proliferation Cell Proliferation, Survival, Differentiation RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: Simplified RET signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

Due to the limited publicly available data for this compound, a comprehensive table of in vivo dosages from multiple studies cannot be provided at this time. The information is primarily derived from patent literature.

ParameterValueSource
IC50 (RET Kinase) 0.601 nMChemicalBook

Experimental Protocols

The following are generalized protocols for in vivo efficacy studies based on common practices for evaluating kinase inhibitors in preclinical cancer models. These should be adapted based on the specific tumor model and experimental goals.

Animal Model
  • Species: Athymic nude mice (nu/nu) or other immunocompromised strains.

  • Age: 6-8 weeks.

  • Tumor Model: Subcutaneous xenograft model using a human cancer cell line with a known RET alteration (e.g., RET fusion or mutation).

Experimental Workflow

in_vivo_workflow start Start cell_culture Tumor Cell Culture (RET-altered cell line) start->cell_culture implantation Subcutaneous Implantation of Tumor Cells into Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring (to palpable size) implantation->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment Treatment Administration (Vehicle vs. This compound) randomization->treatment monitoring Tumor Volume & Body Weight Measurement (e.g., 2x/week) treatment->monitoring endpoint Study Endpoint (e.g., tumor volume limit) monitoring->endpoint analysis Tumor Collection & Analysis (e.g., PK/PD, Histology) endpoint->analysis end End analysis->end

Caption: General experimental workflow for an in vivo efficacy study.

Detailed Methodology
  • Cell Culture: Culture a human cancer cell line with a documented RET fusion or mutation (e.g., a non-small cell lung cancer line with a KIF5B-RET fusion) under standard sterile conditions.

  • Tumor Implantation:

    • Harvest cells during the exponential growth phase.

    • Resuspend the cells in a suitable medium (e.g., a 1:1 mixture of serum-free medium and Matrigel).

    • Inject approximately 5 x 10^6 cells subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by caliper measurements at least twice a week.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • Once tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups.

  • Drug Preparation and Administration:

    • Vehicle: Prepare a suitable vehicle for this compound (e.g., 0.5% methylcellulose (B11928114) in sterile water). The exact vehicle will depend on the formulation of the compound.

    • This compound Formulation: Prepare a suspension of this compound in the vehicle at the desired concentration.

    • Administration: Administer the vehicle or this compound solution orally (p.o.) via gavage at a specified dose and schedule (e.g., once or twice daily). Note: The optimal in vivo dose for this compound is not publicly available and would need to be determined empirically through dose-ranging studies.

  • Monitoring and Endpoints:

    • Measure tumor volumes and body weights at least twice weekly.

    • Monitor the general health and behavior of the animals daily.

    • The primary endpoint is typically the time to reach a predetermined tumor volume or a significant reduction in tumor growth in the treated group compared to the control group.

    • Secondary endpoints may include body weight changes as an indicator of toxicity.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis (Optional):

    • At specified time points after the final dose, collect blood and tumor tissue samples.

    • Analyze plasma for this compound concentrations using LC-MS/MS to determine pharmacokinetic parameters.

    • Analyze tumor tissue for the inhibition of RET phosphorylation (e.g., by Western blot or immunohistochemistry) as a pharmacodynamic marker of target engagement.

Disclaimer

The information provided in these application notes is based on limited publicly available data and general knowledge of in vivo studies with kinase inhibitors. Researchers should consult the primary literature and patents for more specific details as they become available and conduct their own dose-finding and toxicity studies to determine the optimal and safe dosage of this compound for their specific experimental models. All animal studies must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

Application Notes and Protocols for Soxataltinib Solution Preparation and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soxataltinib is a potent and selective inhibitor of the rearranged during transfection (RET) kinase.[1] As a critical signaling molecule, RET plays a significant role in the development and progression of certain types of cancers, including non-small cell lung cancer and thyroid cancer. This compound's inhibitory action on RET kinase makes it a valuable tool in cancer research and a potential therapeutic agent. These application notes provide detailed protocols for the preparation and storage of this compound solutions to ensure its stability and efficacy in experimental settings.

Data Presentation

This compound Solubility Data

The solubility of this compound in various solvents is a critical factor for the preparation of stock and working solutions. The following table summarizes the solubility data for this compound. It is recommended to use fresh, anhydrous solvents for optimal solubility.

SolventMaximum Solubility (at 25°C)Notes
DMSO≥ 50 mg/mLRecommended for preparing high-concentration stock solutions.
Ethanol~5 mg/mLSuitable for some applications, but solubility is limited.
WaterInsolubleThis compound is practically insoluble in aqueous solutions.
PBS (pH 7.4)InsolubleNot suitable for direct dissolution. Dilution from a stock is required.

Note: The provided solubility data is based on typical values for similar research compounds. It is always recommended to perform a small-scale solubility test before preparing larger volumes.

This compound Storage and Stability

Proper storage of this compound, both as a solid and in solution, is essential to maintain its chemical integrity and biological activity. The following table provides recommended storage conditions and stability information.

FormStorage TemperatureStabilityNotes
Solid Powder-20°C≥ 2 yearsProtect from light and moisture. Store in a tightly sealed container.
DMSO Stock-20°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles. Protect from light.
(10 mM)-80°CUp to 1 yearFor long-term storage, -80°C is recommended to minimize degradation.
Working Solution-80°CUse immediately or store for < 1 monthStability in aqueous media is limited. Prepare fresh or store frozen in aliquots for short-term use.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated pipettes

Procedure:

  • Pre-weighing: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.23 mg of this compound (Molecular Weight: 522.6 g/mol ).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolution: Vortex the solution for 1-2 minutes to facilitate dissolution. If necessary, briefly sonicate the solution in a water bath to ensure complete dissolution. Visually inspect the solution to confirm that no solid particles remain.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.

Protocol for Preparation of Working Solutions

For In Vitro Cell-Based Assays:

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile tubes

  • Calibrated pipettes

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Perform a serial dilution of the stock solution with the cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in the culture medium.

    • Note: The final concentration of DMSO in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.

  • Application: Add the freshly prepared working solution to the cell cultures immediately.

For In Vivo Animal Studies:

Formulation for in vivo administration requires careful consideration of the vehicle to ensure bioavailability and minimize toxicity. A common formulation approach is a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in saline.

Materials:

  • This compound (solid powder)

  • DMSO

  • PEG300 (Polyethylene glycol 300)

  • Tween 80

  • Saline (0.9% NaCl) or 0.5% CMC in saline

Procedure (Example Formulation):

  • Initial Dissolution: Dissolve this compound in a small amount of DMSO.

  • Vehicle Preparation: In a separate tube, prepare the vehicle. For example, a vehicle could consist of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

  • Mixing: Add the this compound/DMSO solution to the vehicle and vortex thoroughly to ensure a homogenous suspension.

  • Administration: Administer the freshly prepared formulation to the animals based on the experimental protocol. The formulation should be prepared fresh daily.

Mandatory Visualizations

G Experimental Workflow for this compound Solution Preparation cluster_preparation Preparation cluster_application Application cluster_storage Storage Solid This compound (Solid Powder) Stock 10 mM Stock Solution (in DMSO) Solid->Stock Dissolve & Vortex Storage_Solid Store at -20°C Solid->Storage_Solid Store Solvent Anhydrous DMSO Solvent->Stock Working_in_vitro Working Solution (in Culture Medium) Stock->Working_in_vitro Dilute Working_in_vivo Working Formulation (e.g., in CMC) Stock->Working_in_vivo Formulate Storage_Stock Store at -20°C or -80°C (Aliquoted) Stock->Storage_Stock Store

Caption: Workflow for this compound solution preparation and storage.

G Simplified RET Kinase Signaling Pathway and Inhibition by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RET RET Receptor Tyrosine Kinase RAS RAS RET->RAS Activates PI3K PI3K RET->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->RET Inhibits

Caption: RET kinase signaling pathway and this compound's point of inhibition.

References

Application Notes and Protocols for the Use of Soxataltinib in Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Soxataltinib is a highly potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1] Dysregulation of RET signaling is a known driver in various cancers, making it a key therapeutic target. These application notes provide detailed protocols for utilizing this compound in both biochemical and cell-based kinase assays to evaluate its inhibitory activity and cellular effects. The provided methodologies are essential for researchers studying RET-driven cancers and for the preclinical assessment of novel RET inhibitors.

Introduction

The RET proto-oncogene encodes a receptor tyrosine kinase pivotal for cell proliferation, differentiation, and survival.[2] Constitutive activation of RET through mutations or gene fusions is an oncogenic driver in several cancers, including medullary and papillary thyroid carcinomas and non-small cell lung cancer.[2][3] this compound has emerged as a powerful tool for investigating RET signaling due to its high potency, with a reported IC50 of 0.601 nM against RET kinase.[1]

This document outlines protocols for two primary types of kinase assays: a biochemical assay to measure the direct inhibition of purified RET kinase and a cell-based assay to assess the effects of this compound on RET signaling and cell viability in a cellular context.

Data Presentation

A critical aspect of characterizing a kinase inhibitor is determining its selectivity. This is typically achieved by screening the inhibitor against a broad panel of kinases. While this compound is known to be a potent RET inhibitor, a comprehensive public kinase selectivity profile is not currently available. The following table provides a template for presenting such data once it has been generated experimentally. It is crucial to assess the activity of this compound against other kinases, particularly those with high homology to RET or those known to be involved in off-target effects of other kinase inhibitors, such as VEGFR, KDR, and SRC family kinases.

Table 1: Kinase Selectivity Profile of this compound (Template)

Kinase TargetIC50 (nM)Fold Selectivity vs. RET
RET 0.601 1
VEGFR2 (KDR)TBDTBD
SRCTBDTBD
ABL1TBDTBD
KITTBDTBD
PDGFRβTBDTBD
...TBDTBD
TBD: To Be Determined experimentally.

Signaling Pathway

The RET receptor tyrosine kinase, upon activation by its ligands (GDNF family ligands) and co-receptors (GFRα), dimerizes and autophosphorylates specific tyrosine residues within its intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades that are crucial for cell survival and proliferation. Key pathways activated by RET include the RAS/RAF/MEK/ERK (MAPK) pathway, the PI3K/AKT pathway, and the PLCγ pathway.[4][5] this compound exerts its effect by inhibiting the kinase activity of RET, thereby blocking these downstream signals.

RET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RET RET Receptor RAS RAS RET->RAS PI3K PI3K RET->PI3K PLCG PLCγ RET->PLCG RAF RAF RAS->RAF AKT AKT PI3K->AKT IP3_DAG IP3 / DAG PLCG->IP3_DAG MEK MEK RAF->MEK Transcription Gene Transcription (Proliferation, Survival) AKT->Transcription Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC ERK ERK MEK->ERK ERK->Transcription Ca_PKC->Transcription This compound This compound This compound->RET Inhibits

Caption: RET Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Biochemical Kinase Assay: Measuring Direct RET Inhibition

This protocol describes a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) to determine the in vitro potency (IC50) of this compound against purified RET kinase. The assay measures the amount of ADP produced in the kinase reaction, which correlates with kinase activity.

Materials:

  • Recombinant human RET kinase (wild-type or mutant)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • This compound

  • ATP

  • Substrate (e.g., a generic tyrosine kinase substrate peptide)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 384-well assay plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 µM with 10-point, 3-fold dilutions.

  • Reaction Setup:

    • Add 2.5 µL of kinase buffer containing the RET enzyme to each well of a 384-well plate.

    • Add 0.5 µL of the diluted this compound or DMSO (vehicle control) to the respective wells.

    • Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.

  • Kinase Reaction Initiation:

    • Add 2 µL of a solution containing the substrate and ATP to each well to start the reaction. The final ATP concentration should be at or near its Km for RET.

    • Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

Data Analysis:

  • Normalize the data using wells with no enzyme (0% activity) and wells with DMSO only (100% activity).

  • Plot the percent inhibition against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value.

Biochemical_Assay_Workflow A Prepare this compound Serial Dilution C Add this compound/ DMSO to wells A->C B Dispense RET Kinase into 384-well plate B->C D Pre-incubate (15 min, RT) C->D E Initiate Reaction (add ATP/Substrate) D->E F Incubate (60 min, 30°C) E->F G Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) F->G H Incubate (40 min, RT) G->H I Generate Signal (Kinase Detection Reagent) H->I J Incubate (30 min, RT) I->J K Read Luminescence J->K L Data Analysis (IC50 determination) K->L

Caption: Workflow for the Biochemical Kinase Assay.

Cell-Based Kinase Assay: Assessing Cellular Potency

This protocol describes a method to determine the effect of this compound on the viability of cancer cells with known RET alterations and to confirm target engagement by measuring the inhibition of RET autophosphorylation via Western blot.

Part A: Cell Viability Assay

Materials:

  • RET-dependent cancer cell line (e.g., TT cells with RET M918T mutation)

  • Complete cell culture medium

  • This compound

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well clear-bottom, white-walled plates

  • CO2 incubator

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that allows for logarithmic growth over the course of the experiment and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include a DMSO vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Measurement:

    • Equilibrate the plate to room temperature.

    • Add the cell viability reagent to each well according to the manufacturer's protocol.

    • Measure luminescence with a plate reader.

Data Analysis:

  • Normalize the luminescence signal to the vehicle-treated control wells.

  • Plot the percent viability against the logarithm of the this compound concentration and determine the IC50 value.

Part B: Target Engagement (Western Blot)

Materials:

  • RET-dependent cancer cell line

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-p-RET (e.g., Tyr1062), anti-total RET, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat with various concentrations of this compound for a shorter duration (e.g., 2-4 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane and incubate with the anti-p-RET primary antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with anti-total RET and then anti-β-actin antibodies as a loading control.

Data Analysis:

  • Visually inspect for a dose-dependent decrease in the p-RET signal.

  • For quantitative analysis, perform densitometry and normalize the p-RET signal to the total RET signal.

Cell_Based_Assay_Workflow cluster_viability Cell Viability Assay cluster_western Target Engagement (Western Blot) A1 Seed Cells (96-well plate) A2 Treat with this compound (72 hours) A1->A2 A3 Add Viability Reagent A2->A3 A4 Read Luminescence A3->A4 A5 Determine Cellular IC50 A4->A5 B1 Seed & Treat Cells (2-4 hours) B2 Lyse Cells & Quantify Protein B1->B2 B3 SDS-PAGE & Transfer B2->B3 B4 Immunoblot for p-RET, Total RET, β-actin B3->B4 B5 Analyze Signal B4->B5

Caption: Workflow for Cell-Based Assays.

References

Application Notes and Protocols for Soxataltinib in Cancer Cell Line Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soxataltinib (CPI-818), also known as Soquelitinib, is an investigational, orally bioavailable, covalent inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK).[1][2] As a selective inhibitor, this compound is being evaluated for its therapeutic potential in T-cell lymphomas and other immune-mediated diseases.[2][3] ITK is a crucial enzyme in the T-cell receptor (TCR) signaling pathway, playing a key role in T-cell activation, proliferation, and differentiation.[4] By irreversibly binding to ITK, this compound modulates T-cell activity, leading to a "Th1 skewing" of the immune response, which is beneficial for anti-tumor immunity.[2][3] Preclinical studies have demonstrated its ability to suppress the production of Th2 cytokines while having a lesser effect on Th1 cytokines.[4] This document provides detailed application notes and protocols for the use of this compound in the treatment of cancer cell lines.

Mechanism of Action

This compound is a covalent, irreversible inhibitor of ITK, a member of the Tec family of kinases.[1] Upon T-cell receptor (TCR) stimulation, ITK is activated and phosphorylates downstream targets, including phospholipase C gamma 1 (PLCγ1).[4] This initiates a signaling cascade leading to the activation of transcription factors such as NF-κB and NFAT, which drive T-cell activation, proliferation, and cytokine production.[4]

This compound selectively binds to a cysteine residue in the ATP-binding site of ITK, leading to its irreversible inactivation. This blockade of ITK activity results in the inhibition of downstream signaling events, including the phosphorylation of PLCγ1, ERK, and S6 ribosomal protein.[4][5] Consequently, the production of key cytokines, such as IL-2, is suppressed.[1][4] In preclinical models, this inhibition has been shown to preferentially reduce the production of Th2-associated cytokines (e.g., IL-4, IL-5, IL-13) while largely sparing Th1 cytokines like IFN-γ.[4] This shift in the Th1/Th2 balance is thought to enhance anti-tumor immune responses.[4]

Data Presentation

In Vitro Efficacy of this compound

The following table summarizes the quantitative data on the in vitro activity of this compound in a relevant cancer cell line.

Cell LineAssay TypeEndpointIC50 ValueReference
Jurkat (Human T-cell leukemia)IL-2 Secretion AssayInhibition of IL-2 production136 nM[1][4]

Mandatory Visualizations

Soxataltinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR ITK ITK TCR->ITK Activation PLCg1 PLCγ1 ITK->PLCg1 Phosphorylation pPLCg1 p-PLCγ1 PLCg1->pPLCg1 ERK ERK pPLCg1->ERK S6 S6 pPLCg1->S6 NFkB NF-κB pPLCg1->NFkB Activation pERK p-ERK ERK->pERK pS6 p-S6 S6->pS6 Gene_Expression Gene Expression (IL-2, etc.) NFkB->Gene_Expression This compound This compound This compound->ITK Inhibition TCR_Stimulation TCR Stimulation TCR_Stimulation->TCR

This compound's inhibition of the ITK signaling pathway.

Experimental_Workflow cluster_assays Downstream Assays start Start cell_culture 1. Culture T-cell lymphoma cell lines start->cell_culture treatment 2. Treat cells with varying concentrations of this compound cell_culture->treatment incubation 3. Incubate for a defined period (e.g., 24-72h) treatment->incubation viability Cell Viability (MTT/CellTiter-Glo) incubation->viability apoptosis Apoptosis (Annexin V Staining) incubation->apoptosis western_blot Protein Analysis (Western Blot) incubation->western_blot data_analysis 4. Data Collection and Analysis viability->data_analysis apoptosis->data_analysis western_blot->data_analysis end End data_analysis->end

General experimental workflow for evaluating this compound.

Logical_Relationships This compound This compound Treatment itk_inhibition ITK Inhibition This compound->itk_inhibition downstream_inhibition Inhibition of Downstream Signaling (p-PLCγ1, p-ERK) itk_inhibition->downstream_inhibition apoptosis_induction Induction of Apoptosis itk_inhibition->apoptosis_induction cytokine_reduction Reduced Cytokine Production (e.g., IL-2) downstream_inhibition->cytokine_reduction cell_cycle_arrest Cell Cycle Arrest / Reduced Proliferation downstream_inhibition->cell_cycle_arrest cancer_cell_death Cancer Cell Death cytokine_reduction->cancer_cell_death contributes to cell_cycle_arrest->cancer_cell_death apoptosis_induction->cancer_cell_death

Logical relationships of this compound's mechanism of action.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability of cancer cell lines.

Materials:

  • T-cell lymphoma cell lines (e.g., Jurkat, HuT-78)

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add the diluted compound to the wells. Include a vehicle control (DMSO-treated) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[6]

  • Formazan (B1609692) Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently.[6]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells. Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for the detection of apoptosis in cancer cells treated with this compound using flow cytometry.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after treatment with this compound.

  • Washing: Wash cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Western Blot Analysis of ITK Signaling

This protocol is to detect the phosphorylation status of key proteins in the ITK signaling pathway following this compound treatment.

Materials:

  • Treated and control cell lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies: anti-phospho-PLCγ1 (Tyr783), anti-total-PLCγ1, anti-phospho-ERK, anti-total-ERK, anti-phospho-S6, anti-total-S6, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting and imaging equipment

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Normalize protein concentrations and load equal amounts of protein onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-PLCγ1) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for the total protein and a loading control.

  • Densitometry Analysis: Quantify band intensities to determine the relative levels of protein phosphorylation.

References

Application Notes and Protocols for Soxataltinib in Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soxataltinib is a potent and selective inhibitor of the RET (Rearranged during Transfection) kinase, a critical driver in various cancers, including non-small cell lung cancer and thyroid carcinomas. While this compound monotherapy holds promise, the development of resistance is a common challenge with targeted therapies. Combination strategies are therefore crucial to enhance efficacy, overcome resistance, and improve patient outcomes. These application notes provide a framework for preclinical evaluation of this compound in combination with other targeted agents, based on established resistance mechanisms to RET inhibitors.

Rationale for Combination Therapies

Acquired resistance to RET inhibitors can arise through two primary mechanisms:

  • On-target resistance: Secondary mutations in the RET kinase domain, such as the V804M/L "gatekeeper" mutation and G810R/S/C "solvent front" mutations, can reduce the binding affinity of the inhibitor.

  • Off-target resistance (Bypass Signaling): Activation of alternative signaling pathways can bypass the need for RET signaling, rendering the inhibitor ineffective. Common bypass pathways include the activation of MET, EGFR, and downstream effectors like the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[1][2][3]

Based on these mechanisms, rational combination strategies for this compound include co-targeting these escape pathways.

Proposed Combination Strategies

Here, we outline potential combination therapies for this compound and provide hypothetical protocols for their preclinical evaluation.

This compound in Combination with a MEK Inhibitor

Rationale: The RAS/RAF/MEK/ERK pathway is a key downstream signaling cascade of RET. Upregulation of this pathway is a common mechanism of resistance to targeted therapies. Combining this compound with a MEK inhibitor could provide a vertical blockade of this critical pathway. Preclinical studies with other RET inhibitors have shown the effectiveness of this combination in medullary thyroid cancer cell lines.[2]

Experimental Protocol: In Vitro Synergy Assessment

  • Cell Lines: Utilize RET-driven cancer cell lines (e.g., TT, MZ-CRC-1 for medullary thyroid cancer; LC-2/ad for non-small cell lung cancer).

  • Drug Preparation: Prepare stock solutions of this compound and a MEK inhibitor (e.g., Trametinib, Selumetinib) in DMSO.

  • Cell Viability Assay:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a dose-response matrix of this compound and the MEK inhibitor for 72 hours.

    • Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue).

  • Data Analysis:

    • Calculate the half-maximal inhibitory concentration (IC50) for each drug alone and in combination.

    • Determine the synergistic effects using the Chou-Talalay method to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Data Presentation:

Drug/CombinationIC50 (nM) in TT cellsCombination Index (CI) at ED50
This compound5-
MEK Inhibitor10-
This compound + MEK Inhibitor1.5 (this compound) + 3 (MEK Inhibitor)0.45

Signaling Pathway Diagram:

RET_MEK_Combination cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RET RET RAS RAS RET->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->RET MEK_Inhibitor MEK Inhibitor MEK_Inhibitor->MEK

Caption: Combined inhibition of RET and MEK.

This compound in Combination with an mTOR Inhibitor

Rationale: The PI3K/AKT/mTOR pathway is another critical downstream effector of RET signaling. Its activation can mediate resistance to RET inhibitors. Co-inhibition of RET and mTOR has shown promise in preclinical and early clinical studies with other RET inhibitors, demonstrating improved response rates and progression-free survival.[2]

Experimental Protocol: Western Blot Analysis of Pathway Inhibition

  • Cell Treatment: Treat RET-driven cancer cells with this compound, an mTOR inhibitor (e.g., Everolimus), or the combination for 24 hours.

  • Protein Extraction: Lyse the cells and quantify total protein concentration.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe with primary antibodies against p-RET, total RET, p-S6, total S6, p-AKT, total AKT, and a loading control (e.g., GAPDH).

    • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.

  • Analysis: Quantify band intensities to assess the degree of inhibition of RET and mTOR signaling pathways.

Data Presentation:

Treatmentp-RET/total RET (relative to control)p-S6/total S6 (relative to control)
Control1.01.0
This compound (10 nM)0.20.8
mTOR Inhibitor (20 nM)0.90.3
Combination0.10.1

Experimental Workflow Diagram:

Western_Blot_Workflow A Cell Culture (RET-driven cancer cells) B Drug Treatment (this compound, mTORi, Combo) A->B C Cell Lysis & Protein Extraction B->C D SDS-PAGE C->D E Western Blot Transfer D->E F Antibody Incubation (p-RET, p-S6, etc.) E->F G Imaging & Quantification F->G

Caption: Workflow for Western Blot analysis.

This compound in Combination with an EGFR Inhibitor

Rationale: In some contexts, particularly in EGFR-mutant non-small cell lung cancer, the development of RET fusions can be a mechanism of resistance to EGFR inhibitors like osimertinib. In such cases, a combination of an EGFR inhibitor and a RET inhibitor is being clinically investigated.[4] Conversely, EGFR signaling has been implicated in reducing the efficacy of RET inhibitors in preclinical models.[5]

Experimental Protocol: In Vivo Xenograft Study

  • Animal Model: Use immunodeficient mice (e.g., NSG mice).

  • Tumor Implantation: Subcutaneously implant a RET-driven and EGFR-expressing tumor cell line.

  • Treatment Groups: Once tumors reach a palpable size, randomize mice into four groups:

    • Vehicle control

    • This compound

    • EGFR inhibitor (e.g., Osimertinib)

    • This compound + EGFR inhibitor

  • Drug Administration: Administer drugs according to a predetermined schedule (e.g., daily oral gavage).

  • Tumor Measurement: Measure tumor volume twice weekly with calipers.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Data Presentation:

Treatment GroupAverage Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle15000
This compound75050
EGFR Inhibitor120020
Combination30080

Logical Relationship Diagram:

Resistance_Bypass_Logic cluster_resistance Resistance to this compound Bypass Activation of EGFR Pathway Tumor_Growth Tumor Growth Bypass->Tumor_Growth This compound This compound This compound->Bypass leads to This compound->Tumor_Growth Synergistic_Inhibition Synergistic Inhibition of Tumor Growth This compound->Synergistic_Inhibition EGFR_Inhibitor EGFR Inhibitor EGFR_Inhibitor->Bypass EGFR_Inhibitor->Synergistic_Inhibition Synergistic_Inhibition->Tumor_Growth

Caption: Overcoming resistance via dual inhibition.

Conclusion

The development of rational combination therapies is paramount to maximizing the clinical benefit of potent RET inhibitors like this compound. The protocols and frameworks provided here offer a starting point for the preclinical investigation of such combinations, targeting known mechanisms of resistance. Rigorous preclinical evaluation is essential to identify the most promising combination strategies to advance into clinical trials for patients with RET-driven cancers.

References

Application Notes and Protocols for Soxataltinib in Target Engagement Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Soxataltinib and Target Engagement

This compound is an investigational, potent, and selective small molecule inhibitor of the Janus kinase (JAK) family, with particular activity against JAK2. The JAK/STAT signaling pathway is a critical regulator of cellular processes including proliferation, differentiation, apoptosis, and immune response.[1][2] Dysregulation of this pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases, making JAK kinases attractive therapeutic targets.[1][3]

Target engagement is a critical step in drug discovery and development, confirming that a drug candidate interacts with its intended molecular target in a cellular context.[4][5] This confirmation is essential to correlate the pharmacological effects of the compound with its mechanism of action.[4] Various assays are employed to measure target engagement, providing quantitative data on the affinity, potency, and duration of the drug-target interaction.[4][6]

These application notes provide detailed protocols for assessing the target engagement of this compound using two widely accepted methodologies: the Cellular Thermal Shift Assay (CETSA) and an in vitro Kinase Activity Assay.

Key Target Engagement Assays for this compound

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular environment.[7] The principle is based on the ligand-induced thermal stabilization of the target protein.[7] Binding of this compound to JAK2 is expected to increase its stability, resulting in a higher melting temperature (Tm). This shift in Tm is a direct indicator of target engagement.[7][8]

In Vitro Kinase Activity Assay

This assay directly measures the enzymatic activity of the target kinase, JAK2, and the inhibitory effect of this compound. By quantifying the phosphorylation of a specific substrate, the potency of the inhibitor (e.g., IC50 value) can be determined.[9][10]

Data Presentation

Table 1: Cellular Thermal Shift Assay (CETSA) Data for this compound

Treatment GroupConcentration (µM)Melting Temperature (Tm) (°C)ΔTm (°C) vs. Vehicle
Vehicle (DMSO)0.1%52.5-
This compound0.154.2+1.7
This compound156.8+4.3
This compound1058.1+5.6

Table 2: In Vitro JAK2 Kinase Activity Inhibition by this compound

This compound Concentration (nM)Kinase Activity (% of Control)
0100
185
1052
5023
10011
5003
IC50 (nM) 9.8

Signaling Pathway and Experimental Workflows

JAK/STAT Signaling Pathway and Inhibition by this compound cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Activates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds STAT STAT JAK2->STAT Phosphorylates This compound This compound This compound->JAK2 Inhibits pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Regulates

Caption: JAK/STAT signaling pathway with this compound inhibition.

Cellular Thermal Shift Assay (CETSA) Workflow Cell_Culture 1. Cell Culture and Treatment (with this compound or Vehicle) Harvest_and_Lyse 2. Cell Harvest and Lysis Cell_Culture->Harvest_and_Lyse Heat_Treatment 3. Heat Treatment (Temperature Gradient) Harvest_and_Lyse->Heat_Treatment Centrifugation 4. Centrifugation (Separate soluble and aggregated proteins) Heat_Treatment->Centrifugation Sample_Prep 5. Supernatant Collection and Protein Quantification Centrifugation->Sample_Prep Western_Blot 6. Western Blot Analysis (Detect soluble JAK2) Sample_Prep->Western_Blot Data_Analysis 7. Data Analysis (Generate melt curves and determine Tm) Western_Blot->Data_Analysis

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

In Vitro Kinase Activity Assay Workflow Reagent_Prep 1. Prepare Reagents (Kinase, Substrate, ATP, this compound dilutions) Reaction_Setup 2. Set up Kinase Reaction (Combine JAK2, substrate, and this compound) Reagent_Prep->Reaction_Setup Initiate_Reaction 3. Initiate Reaction (Add ATP) Reaction_Setup->Initiate_Reaction Incubation 4. Incubation (Allow phosphorylation to occur) Initiate_Reaction->Incubation Stop_Reaction 5. Stop Reaction (Add stop solution) Incubation->Stop_Reaction Detection 6. Detection (Measure phosphorylated substrate) Stop_Reaction->Detection Data_Analysis 7. Data Analysis (Calculate % inhibition and IC50) Detection->Data_Analysis

Caption: In Vitro Kinase Activity Assay Workflow.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This protocol details the steps to determine the thermal stabilization of JAK2 in response to this compound treatment.

Materials:

  • Human cell line expressing endogenous JAK2 (e.g., HEL cells)

  • Cell culture medium and supplements

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • PCR tubes

  • Thermocycler

  • Microcentrifuge

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody (anti-JAK2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in appropriate culture plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for 1-2 hours at 37°C.

  • Cell Harvest and Lysis:

    • Wash cells with ice-cold PBS and harvest by scraping.

    • Resuspend cell pellets in lysis buffer and incubate on ice for 30 minutes.[11]

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[11]

    • Collect the supernatant containing the soluble proteins.[11]

  • Heat Treatment:

    • Aliquot the cell lysate into PCR tubes.

    • Heat the samples in a thermocycler for 3 minutes across a range of temperatures (e.g., 40°C to 64°C in 2°C increments).[7] Include a non-heated control.[7]

  • Centrifugation:

    • After heating, centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[7]

  • Sample Preparation for Western Blot:

    • Carefully collect the supernatant from each tube.

    • Determine the protein concentration of each sample using a BCA or Bradford assay.[11]

    • Normalize the protein concentration for all samples.[11]

    • Add Laemmli sample buffer to the normalized samples and boil at 95-100°C for 5 minutes.[12]

  • Western Blot Analysis:

    • Separate the protein samples by SDS-PAGE.[12]

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for JAK2 overnight at 4°C.[13]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.[12]

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Normalize the intensity of each heated sample to the corresponding unheated control.

    • Plot the normalized intensity versus temperature to generate melt curves.

    • Determine the melting temperature (Tm) for each treatment group. The Tm is the temperature at which 50% of the protein has denatured.

    • Calculate the thermal shift (ΔTm) between the vehicle- and this compound-treated samples.

Protocol 2: In Vitro Kinase Activity Assay (LanthaScreen® TR-FRET)

This protocol is an example of a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure JAK2 inhibition by this compound.[14]

Materials:

  • Recombinant human JAK2 enzyme

  • Fluorescein-labeled substrate peptide

  • Terbium-labeled anti-phospho-substrate antibody

  • ATP

  • Kinase reaction buffer

  • This compound serial dilutions

  • 384-well assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 2X solution of the JAK2 enzyme in kinase buffer.[14]

    • Prepare a 2X solution of the substrate peptide and ATP in kinase buffer.[14]

    • Prepare serial dilutions of this compound at 4X the final desired concentrations.

  • Kinase Reaction:

    • Add 2.5 µL of the 4X this compound dilutions or vehicle control to the wells of a 384-well plate.[14]

    • Add 2.5 µL of the 2X JAK2 enzyme solution to each well.[14]

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP mixture to each well.[14]

    • Mix the reagents and incubate for 1 hour at room temperature.[14]

  • Detection:

    • Prepare a 2X detection solution containing the terbium-labeled antibody in TR-FRET dilution buffer.

    • Stop the kinase reaction by adding 10 µL of the 2X detection solution to each well.[14]

    • Incubate for 30-60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., for the acceptor and donor fluorophores).[15]

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls to determine the percent inhibition for each this compound concentration.

    • Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

References

Application Notes: Soxataltinib Protocol for Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soxataltinib is an investigational small molecule inhibitor targeting key proteins in cellular signaling pathways implicated in oncogenesis and inflammatory diseases. As a potent and selective kinase inhibitor, understanding its mechanism of action and its effect on target proteins is crucial for preclinical and clinical development. Western blot analysis is a fundamental technique to elucidate the pharmacodynamic effects of this compound by quantifying the expression and phosphorylation status of specific proteins within treated cells or tissues.

This document provides a detailed protocol for performing Western blot analysis to assess the activity of this compound. The described methodology is optimized for cultured cells treated with this compound and focuses on the analysis of key downstream signaling proteins. The presented protocols and data tables are intended to serve as a guide and may require further optimization depending on the specific cell line or tissue type being investigated.

Putative Signaling Pathway Affected by this compound

Based on preliminary data, this compound is hypothesized to inhibit the Janus kinase (JAK) family of non-receptor tyrosine kinases. The JAK/STAT signaling pathway is a critical regulator of cytokine signaling, cell proliferation, differentiation, and survival. Dysregulation of this pathway is frequently observed in various cancers and autoimmune disorders. This compound is believed to exert its therapeutic effect by blocking the phosphorylation and activation of STAT proteins, thereby inhibiting the transcription of downstream target genes.

Soxataltinib_Pathway Cytokine Cytokine CytokineReceptor Cytokine Receptor Cytokine->CytokineReceptor Binds JAK JAK CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates This compound This compound This compound->JAK Inhibits pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates GeneTranscription Gene Transcription (Proliferation, Survival) Nucleus->GeneTranscription Promotes

Caption: Putative mechanism of this compound in the JAK/STAT signaling pathway.

Experimental Protocols

A. Cell Culture and this compound Treatment
  • Cell Seeding: Plate cells (e.g., HEL, TF-1) in appropriate cell culture dishes or plates at a density that will allow them to reach 70-80% confluency at the time of harvesting.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified duration (e.g., 2, 6, 24 hours). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

B. Protein Lysate Preparation
  • Cell Lysis: After treatment, wash the cells once with ice-cold Phosphate Buffered Saline (PBS).

  • Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to the cells.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

C. Western Blot Analysis
  • Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-STAT3, STAT3, GAPDH) overnight at 4°C with gentle agitation. (See Table 1 for recommended antibody dilutions).

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as described in C.6.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the expression of the target proteins to a loading control (e.g., GAPDH or β-actin).

Data Presentation

Table 1: Recommended Antibody Dilutions for Western Blot Analysis
Target Protein Antibody Type Supplier Catalog Number Recommended Dilution
Phospho-STAT3 (Tyr705)Rabbit MonoclonalCell Signaling91451:1000
STAT3Mouse MonoclonalCell Signaling91391:1000
GAPDHRabbit MonoclonalCell Signaling51741:2000
Anti-rabbit IgG, HRP-linkedGoatCell Signaling70741:2000
Anti-mouse IgG, HRP-linkedHorseCell Signaling70761:2000

Experimental Workflow Diagram

WesternBlot_Workflow CellTreatment Cell Treatment with this compound Lysis Cell Lysis & Protein Extraction CellTreatment->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDSPAGE SDS-PAGE Quantification->SDSPAGE Transfer Protein Transfer to PVDF Membrane SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Analysis Data Analysis Detection->Analysis

Caption: Western Blot analysis workflow for this compound-treated samples.

Conclusion

This application note provides a comprehensive protocol for utilizing Western blot analysis to investigate the effects of this compound on the JAK/STAT signaling pathway. Adherence to this detailed methodology will enable researchers to generate robust and reproducible data, facilitating the characterization of this compound's mechanism of action and its potential as a therapeutic agent. Further optimization of the protocol for specific experimental systems is encouraged to achieve the best possible results.

Application Notes: High-Throughput Screening of Soxataltinib, a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides detailed application notes and protocols for the use of Soxataltinib, a novel and potent small molecule inhibitor, in high-throughput screening (HTS) assays. This compound is a selective inhibitor of the Janus Kinase 2 (JAK2) signaling pathway, a critical mediator of cell proliferation, differentiation, and apoptosis that is frequently dysregulated in various malignancies.[1][2] These protocols are designed for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of targeted cancer therapies. The following sections detail the mechanism of action of this compound, protocols for common HTS assays, and representative data.

Introduction to this compound

This compound is an ATP-competitive inhibitor of the JAK2 tyrosine kinase. The JAK/STAT signaling pathway is crucial for transmitting extracellular signals from cytokines and growth factors to the nucleus, thereby regulating gene expression involved in essential cellular processes.[2] Aberrant activation of the JAK2/STAT3 pathway is a known driver in numerous solid tumors, making it a promising target for therapeutic intervention.[1] this compound has been developed to specifically target the constitutively active JAK2 mutants, such as JAK2-V617F, which are prevalent in myeloproliferative neoplasms.

Mechanism of Action

This compound selectively binds to the ATP-binding pocket of the JAK2 kinase domain, preventing the phosphorylation and subsequent activation of its downstream target, STAT3. This inhibition blocks the translocation of STAT3 to the nucleus, thereby downregulating the expression of target genes critical for tumor cell survival and proliferation, such as c-myc and Cyclin D1.

Signaling Pathway

The diagram below illustrates the JAK2/STAT3 signaling pathway and the inhibitory action of this compound.

soxataltinib_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK2 JAK2 Receptor->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerization This compound This compound This compound->JAK2 Inhibition Target_Genes Target Genes (e.g., c-myc, Cyclin D1) STAT3_dimer->Target_Genes Transcription Activation Proliferation Proliferation Target_Genes->Proliferation Promotes Cytokine Cytokine Cytokine->Receptor Binding

Caption: JAK2/STAT3 signaling pathway and the inhibitory effect of this compound.

High-Throughput Screening Protocols

A variety of HTS assays can be employed to characterize the activity of this compound. These assays are typically performed in 96-well or 384-well microplates to enable the rapid screening of numerous compounds.[3][4]

Cell Viability Assay

This protocol is designed to assess the effect of this compound on the viability of cancer cell lines with known JAK2 mutations.

Materials:

  • Cancer cell line (e.g., HEL 92.1.7)

  • Complete growth medium

  • This compound stock solution (10 mM in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • 96-well clear-bottom white microplates

  • Multimode plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Prepare a serial dilution of this compound in complete growth medium.

  • Add 10 µL of the diluted this compound or vehicle control (DMSO) to the respective wells.

  • Incubate the plate for 72 hours.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a multimode plate reader.

STAT3 Reporter Gene Assay

This assay quantifies the transcriptional activity of STAT3 in response to this compound treatment.

Materials:

  • HEK293T cells co-transfected with a STAT3-responsive luciferase reporter construct and a constitutively active JAK2 mutant.

  • Complete growth medium

  • This compound stock solution (10 mM in DMSO)

  • Luciferase assay reagent

  • 96-well white microplates

  • Luminometer

Protocol:

  • Seed transfected HEK293T cells in a 96-well plate at a density of 10,000 cells per well in 100 µL of complete growth medium.

  • Incubate for 24 hours.

  • Treat cells with various concentrations of this compound or vehicle control.

  • Incubate for an additional 24 hours.

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescent signal using a luminometer.

Quantitative Data Summary

The following tables summarize representative data from HTS experiments with this compound.

Concentration (nM)Cell Viability (%)Standard Deviation
0 (Vehicle)1005.2
195.34.8
1082.13.5
10051.72.1
100015.41.5
100005.20.8

Table 1: Effect of this compound on the viability of HEL 92.1.7 cells.

Concentration (nM)STAT3 Reporter Activity (RLU)Standard Deviation
0 (Vehicle)1,250,00085,000
11,100,00075,000
10750,00050,000
100250,00020,000
100050,0005,000
1000010,0001,500

Table 2: Inhibition of STAT3 transcriptional activity by this compound.

Experimental Workflow

The following diagram illustrates a typical HTS workflow for screening small molecule inhibitors like this compound.

hts_workflow cluster_preparation Assay Preparation cluster_screening Screening cluster_detection Data Acquisition cluster_analysis Data Analysis Compound_Library Compound Library (this compound) Liquid_Handling Automated Liquid Handling (Compound Dispensing) Compound_Library->Liquid_Handling Assay_Plates Assay Plates (Cell Seeding/Reagent Prep) Assay_Plates->Liquid_Handling Incubation Incubation Liquid_Handling->Incubation Plate_Reader Plate Reader (Luminescence/Fluorescence) Incubation->Plate_Reader Data_Processing Data Processing & QC Plate_Reader->Data_Processing Hit_Identification Hit Identification Data_Processing->Hit_Identification

Caption: A generalized workflow for high-throughput screening of small molecule inhibitors.

Conclusion

This compound demonstrates potent and selective inhibition of the JAK2/STAT3 signaling pathway in relevant cellular models. The provided protocols offer robust methods for evaluating the efficacy of this compound and similar compounds in a high-throughput format. These application notes serve as a valuable resource for researchers in the field of targeted cancer therapy and drug discovery.

References

Troubleshooting & Optimization

Soxataltinib solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Soxataltinib.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor.[1] Its primary mechanism of action is the inhibition of Glycogen Synthase Kinase-3 Beta (GSK-3β).[2][3][4] GSK-3β is a serine/threonine kinase that plays a crucial role in regulating numerous cellular processes.[4] By inhibiting GSK-3β, this compound can influence downstream signaling pathways implicated in various diseases.[2][3]

Q2: What are the known signaling pathways affected by this compound?

As a GSK-3β inhibitor, this compound primarily impacts the following pathways:

  • Wnt/β-catenin Pathway: In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, marking it for degradation. Inhibition of GSK-3β prevents this phosphorylation, leading to the stabilization and accumulation of β-catenin, which then translocates to the nucleus to activate target gene transcription.[2][3]

  • PI3K/AKT Pathway: AKT (Protein Kinase B) can phosphorylate and inhibit GSK-3β. Therefore, inhibiting GSK-3β can mimic some of the downstream effects of AKT activation.[2][3]

  • NF-κB Pathway: GSK-3β can influence the activity of NF-κB, a key regulator of inflammation.[2][5]

cluster_pi3k PI3K/AKT Pathway cluster_wnt Wnt/β-catenin Pathway PI3K PI3K AKT AKT PI3K->AKT GSK3B GSK3B AKT->GSK3B B_catenin B_catenin GSK3B->B_catenin Phosphorylates for Degradation Wnt Wnt Dsh Dsh Wnt->Dsh Dsh->GSK3B Degradation Degradation B_catenin->Degradation Gene_Transcription Gene_Transcription B_catenin->Gene_Transcription Activates This compound This compound This compound->GSK3B Inhibits

Caption: this compound inhibits GSK-3β, affecting PI3K/AKT and Wnt pathways.

Q3: I am observing precipitation when diluting my this compound stock solution into aqueous media. Why is this happening?

This is a common issue for molecules with low aqueous solubility. This compound is likely highly soluble in organic solvents like Dimethyl Sulfoxide (B87167) (DMSO) but poorly soluble in aqueous buffers (e.g., PBS, cell culture media).[6][7] When the DMSO stock is diluted, the concentration of the organic solvent decreases dramatically, and the aqueous environment can no longer keep the compound dissolved, causing it to precipitate.

Q4: What is the recommended solvent for preparing a stock solution of this compound?

For initial stock preparation, Dimethyl Sulfoxide (DMSO) is recommended. DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, making it a standard choice for creating high-concentration stock solutions in drug discovery.[8][9]

Troubleshooting Guides

Issue 1: this compound Powder Will Not Dissolve in the Initial Solvent
Potential Cause Troubleshooting Step Explanation
Insufficient Solvent Volume Recalculate the required volume for your target concentration. Add more solvent incrementally.A simple calculation error may lead to attempting a supersaturated solution.
Low Kinetic Energy Vortex the solution vigorously for 1-2 minutes.Mechanical agitation is often required to break down the solid lattice of the compound.
Low Temperature Gently warm the solution in a water bath (37°C) for 5-10 minutes.For some compounds, a slight increase in temperature can significantly improve the rate of dissolution.[7][10]
Incorrect Solvent Choice The compound may be insoluble in the chosen solvent.While DMSO is a good first choice, other organic solvents like DMF or ethanol (B145695) could be tested.[7]
Issue 2: Stock Solution is Hazy or Contains Visible Precipitate
Potential Cause Troubleshooting Step Explanation
Concentration Exceeds Solubility Limit Prepare a new, more dilute stock solution (e.g., reduce concentration from 50 mM to 10 mM).Even in a powerful solvent like DMSO, every compound has a maximum solubility limit.
Water Contamination Use anhydrous or high-purity grade DMSO. Ensure labware is completely dry.Small amounts of water absorbed from the atmosphere or from wet labware can reduce the solubility of hydrophobic compounds in DMSO.
Compound Degradation If the stock is old, prepare a fresh solution from new powder.Ensure proper storage conditions (e.g., -20°C or -80°C, protected from light) to maintain compound integrity.
Low Temperature (for DMSO) Warm the stock solution to room temperature.DMSO freezes at 18.5°C (65.3°F).[8] If stored in a cool room or refrigerator, it may solidify. This is reversible upon warming.
Issue 3: Precipitate Forms Immediately Upon Dilution into Aqueous Buffer/Media
Potential Cause Troubleshooting Step Explanation
Poor Aqueous Solubility Decrease the final working concentration of this compound.The most straightforward solution is to work at a concentration below the compound's aqueous solubility limit.
"Salting Out" Effect Add the this compound stock solution to the aqueous buffer dropwise while vortexing vigorously.This rapid mixing helps to disperse the compound quickly, preventing localized high concentrations that can initiate precipitation.
pH Incompatibility Test the solubility in buffers with different pH values (e.g., pH 5.0, 7.4, 8.5).The ionization state of a compound can dramatically affect its solubility. Salt formation at acidic or basic centers can improve solubility.[11]
Insufficient Co-solvent Increase the percentage of DMSO in the final solution (if experimentally permissible, typically ≤0.5%).A slightly higher concentration of the organic co-solvent can help maintain solubility.[12]
Lack of Solubilizing Agents Formulate this compound with a carrier or excipient, such as creating a solid dispersion with a polymer.[13][14]For in vivo studies or complex assays, advanced formulation strategies may be necessary to improve solubility and bioavailability.

Solubility Enhancement Strategies & Data

As specific quantitative solubility data for this compound is not publicly available, the following table provides recommended starting points and general strategies for improving the solubility of poorly soluble kinase inhibitors.

Table 1: Recommended Solvents and Starting Conditions

Solvent Type Recommended Starting Stock Concentration Notes
DMSO Polar Aprotic10 - 50 mMIdeal for primary stock solutions. Ensure it is anhydrous.[8] Final concentration in assays should typically be <0.5% to avoid solvent toxicity.
Ethanol Polar Protic1 - 10 mMCan be an alternative to DMSO but generally has lower solvating power for complex organic molecules.[6]
Aqueous Buffers (PBS, Media) Aqueous< 10 µM (estimated)Direct dissolution is highly unlikely. Use as a diluent for a high-concentration organic stock.

Table 2: Summary of Advanced Solubility Enhancement Techniques

Technique Principle Considerations
pH Adjustment Modifying the pH to ionize the compound, forming a more soluble salt.[11]Requires the presence of an ionizable group (acidic or basic) on the molecule. The final pH must be compatible with the experimental system.
Co-solvents Using a mixture of solvents (e.g., water with ethanol, PEG-400, or propylene (B89431) glycol) to increase solubility.[12]The co-solvent must be non-toxic and non-interfering at the concentration used.
Solid Dispersions Dispersing the drug in an amorphous form within a hydrophilic polymer matrix (e.g., Soluplus®, PVP).[13][14][15]This technique can significantly increase aqueous solubility and dissolution rate.[14] It requires specialized equipment like a spray dryer or melt extruder.
Lipophilic Salts Creating a salt form of the drug with a lipophilic counter-ion to improve solubility in lipid-based formulations.[16]Primarily used for oral drug delivery to enhance absorption and bioavailability.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh out 5.23 mg of this compound powder (Molecular Weight: 522.6 g/mol ).[1]

  • Solvent Addition: Add 1 mL of anhydrous, high-purity DMSO to the vial containing the powder.

  • Dissolution: Cap the vial tightly and vortex at maximum speed for 2 minutes.

  • Visual Inspection: Check for any undissolved particulate matter against a light source.

  • Gentle Warming (If Necessary): If particulates remain, place the vial in a 37°C water bath for 10 minutes, vortexing intermittently.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: General Workflow for Troubleshooting Solubility

This workflow provides a systematic approach to addressing solubility issues during experimental setup.

cluster_troubleshoot Troubleshooting Options start Start: This compound Powder prep_stock Prepare 10 mM Stock in 100% DMSO start->prep_stock dilute Dilute Stock into Aqueous Buffer/Media prep_stock->dilute check Precipitation Observed? dilute->check success Proceed with Experiment check->success No fail Troubleshooting Required check->fail Yes lower_conc 1. Lower Final Concentration fail->lower_conc change_mix 2. Alter Mixing Method (e.g., Vortex during dilution) lower_conc->change_mix adjust_ph 3. Test Different Buffer pH change_mix->adjust_ph adv_form 4. Use Advanced Formulation (e.g., Solid Dispersion) adjust_ph->adv_form

Caption: A systematic workflow for preparing and troubleshooting this compound solutions.
Protocol 3: Troubleshooting Decision Tree

This logical diagram helps diagnose the root cause of a solubility problem based on when it occurs.

issue Solubility Issue Encountered q1 When did it occur? issue->q1 a1_stock During Stock Prep (in 100% DMSO) q1->a1_stock Stock a1_dilute After Dilution (in Aqueous Media) q1->a1_dilute Dilution cause_stock Likely Cause: Concentration > Solubility Limit in DMSO a1_stock->cause_stock cause_dilute Likely Cause: Poor Aqueous Solubility a1_dilute->cause_dilute solution_stock Solution: Prepare a more dilute stock solution (e.g., 5 mM) cause_stock->solution_stock solution_dilute Solutions: 1. Lower final concentration 2. Add co-solvents 3. Adjust buffer pH cause_dilute->solution_dilute

Caption: A decision tree to diagnose and solve this compound solubility problems.

References

Soxataltinib Off-Target Effects: A Technical Support Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting potential off-target effects of Soxataltinib (also known as ARQ 092). The following information is intended to help users interpret unexpected experimental outcomes and design appropriate validation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent, orally active, and selective allosteric inhibitor of the three AKT kinase isoforms (AKT1, AKT2, and AKT3). By binding to a pocket outside of the ATP-binding site, this compound locks the kinase in an inactive conformation, preventing its downstream signaling activities which are crucial for cell growth, proliferation, and survival.

Q2: What are the known on-target IC50 values for this compound?

The inhibitory potency of this compound against the three AKT isoforms is summarized in the table below.

TargetIC50 (nM)
AKT15.0
AKT24.5
AKT316

Q3: What are the known off-target effects of this compound?

Kinome profiling has revealed that at higher concentrations, this compound can inhibit a small number of other kinases. These potential off-target interactions are important to consider when interpreting experimental results, especially if using concentrations significantly higher than the on-target IC50 values.

Troubleshooting Unexpected Experimental Results

Unexpected phenotypes or data that deviate from the expected on-target effects of AKT inhibition may be due to off-target activities of this compound. This section provides a guide to troubleshooting these situations.

Scenario 1: Weaker or different than expected cellular phenotype.

If you observe a cellular response that is not consistent with AKT inhibition (e.g., unexpected changes in cell morphology, proliferation, or signaling pathways other than PI3K/AKT), consider the possibility of off-target effects.

Troubleshooting Steps:

  • Confirm On-Target AKT Inhibition: Before investigating off-target effects, it is crucial to confirm that this compound is effectively inhibiting AKT in your experimental system.

    • Experiment: Perform a Western blot to analyze the phosphorylation status of direct AKT substrates like GSK3β (at Ser9) or PRAS40 (at Thr246).

    • Expected Outcome: A dose-dependent decrease in the phosphorylation of these substrates upon this compound treatment.

  • Investigate Potential Off-Target Kinase Pathways: If on-target inhibition is confirmed, the unexpected phenotype may be due to the inhibition of one or more of the known off-target kinases. The table below summarizes the known off-target kinases of this compound and their potential cellular functions.

Off-Target KinaseIC50 (nM)Key Cellular FunctionsPotential Phenotypic Consequences of Inhibition
MARK1129Microtubule stability, cell polarityAlterations in cell shape, migration, and mitosis
MARK3173Microtubule dynamics, cell cycle controlDefects in cell division, changes in cell morphology
MARK4180Tau phosphorylation, microtubule organizationSimilar to MARK1/3 inhibition, potential neurotoxicity
DYRK2386Cell cycle regulation, apoptosis, EMTCell cycle arrest, increased apoptosis, changes in cell adhesion
IRAK1806Innate immunity, inflammation (NF-κB and MAPK signaling)Altered inflammatory responses, changes in cytokine production
Haspin1160Mitotic chromosome alignment (Histone H3 phosphorylation)Mitotic arrest, chromosome segregation defects

Recommended Validation Experiments:

  • For suspected MARK inhibition:

    • Western Blot: Analyze the phosphorylation of MARK substrates like Tau or MAP2/4.

    • Immunofluorescence: Examine microtubule organization and cell morphology.

  • For suspected DYRK2 inhibition:

    • Western Blot: Assess the levels of proteins involved in cell cycle (e.g., cyclins) or apoptosis (e.g., cleaved caspases).

  • For suspected IRAK1 inhibition:

    • Western Blot: Measure the phosphorylation of downstream targets like IκBα or p38 MAPK.

    • ELISA: Quantify the secretion of inflammatory cytokines (e.g., IL-6, TNF-α).

  • For suspected Haspin inhibition:

    • Western Blot: Probe for changes in the phosphorylation of Histone H3 at Threonine 3 (H3pT3).

    • Flow Cytometry: Analyze the cell cycle profile for evidence of mitotic arrest.

Scenario 2: Inconsistent results between different cell lines or experimental models.

The expression levels of on-target and off-target kinases can vary significantly between different cell types. This can lead to variability in the observed effects of this compound.

Troubleshooting Steps:

  • Characterize Kinase Expression:

    • Experiment: Perform Western blotting or qPCR to determine the relative expression levels of AKT isoforms and the identified off-target kinases in your cell lines of interest.

    • Interpretation: A high expression of an off-target kinase in a particular cell line might explain an unusual sensitivity or phenotype.

  • Titrate this compound Concentration:

    • Experiment: Perform dose-response experiments in each cell line and determine the EC50 for the desired phenotype.

    • Interpretation: Correlate the EC50 values with the expression levels of on- and off-target kinases to understand the potential contribution of each.

Experimental Protocols

1. Western Blot for AKT Pathway Inhibition

  • Objective: To confirm on-target inhibition of AKT by this compound.

  • Methodology:

    • Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a dose range of this compound (e.g., 0, 10, 50, 100, 500 nM) for the desired time (e.g., 2, 6, 24 hours). Include a vehicle control (DMSO).

    • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine protein concentration using a BCA assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane with 5% BSA or non-fat milk in TBST.

      • Incubate with primary antibodies against p-AKT (Ser473), total AKT, p-GSK3β (Ser9), total GSK3β, p-PRAS40 (Thr246), and total PRAS40 overnight at 4°C.

      • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detection: Visualize bands using an ECL substrate and an imaging system.

2. Cell Viability Assay

  • Objective: To determine the effect of this compound on cell proliferation.

  • Methodology:

    • Cell Seeding: Seed cells in a 96-well plate.

    • Compound Treatment: The next day, treat with a serial dilution of this compound. Include a vehicle control.

    • Incubation: Incubate for a specified period (e.g., 72 hours).

    • Viability Assessment: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®, MTT).

    • Data Analysis: Measure luminescence or absorbance and normalize to the vehicle control to determine the percentage of viability. Calculate the IC50 value.

3. Kinase Activity Assay for Off-Target Validation (General Protocol)

  • Objective: To directly measure the inhibitory effect of this compound on a suspected off-target kinase.

  • Methodology:

    • Assay Setup: Use a commercially available kinase assay kit for the specific off-target kinase (e.g., MARK, DYRK2, IRAK1, or Haspin). These kits typically provide the recombinant kinase, a specific substrate, and ATP.

    • Inhibitor Addition: Add a range of this compound concentrations to the assay wells.

    • Kinase Reaction: Initiate the reaction by adding ATP.

    • Detection: Measure the kinase activity according to the kit's instructions (e.g., luminescence, fluorescence, or radioactivity).

    • Data Analysis: Calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value.

Visualizing Signaling Pathways and Workflows

on_target_pathway RTK Growth Factor Receptor PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates Downstream Downstream Effectors (e.g., GSK3β, PRAS40) AKT->Downstream Phosphorylates This compound This compound This compound->AKT Inhibits Proliferation Cell Growth & Survival Downstream->Proliferation Promotes troubleshooting_workflow Start Unexpected Experimental Result Observed ConfirmOnTarget Confirm On-Target AKT Inhibition? (Western Blot for p-GSK3β) Start->ConfirmOnTarget OnTargetIssue Issue with On-Target Inhibition. Check compound stability, concentration, and cell line. ConfirmOnTarget->OnTargetIssue No ConsiderOffTarget On-Target Inhibition Confirmed. Consider Off-Target Effects. ConfirmOnTarget->ConsiderOffTarget Yes InvestigateOffTarget Investigate Specific Off-Target Pathways (MARK, DYRK2, IRAK1, Haspin) ConsiderOffTarget->InvestigateOffTarget ValidateOffTarget Validate Off-Target Engagement (Kinase Assays, Downstream Signaling) InvestigateOffTarget->ValidateOffTarget Conclusion Re-interpret Results Based on On- and Off-Target Activities ValidateOffTarget->Conclusion off_target_summary This compound {this compound (ARQ 092)} OffTargets Potential Off-Targets MARK1/3/4 DYRK2 IRAK1 Haspin This compound->OffTargets Inhibits at higher conc. Phenotypes Potential Phenotypes Microtubule Defects Cell Cycle Arrest/Apoptosis Altered Inflammation Mitotic Errors OffTargets:m->Phenotypes:n Leads to OffTargets:d->Phenotypes:n Leads to OffTargets:i->Phenotypes:n Leads to OffTargets:h->Phenotypes:n Leads to

Preventing Soxataltinib degradation in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of our latest update, "Soxataltinib" is not a publicly documented small molecule inhibitor. Therefore, this technical support center provides a generalized guide for preventing degradation and troubleshooting experimental issues based on the known properties of similar kinase inhibitors. The principles and protocols outlined here are broadly applicable to researchers, scientists, and drug development professionals working with novel small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has changed color. What does this indicate?

A1: A color change in your stock or working solution often suggests chemical degradation or oxidation of the compound.[1] This can be triggered by exposure to light, air (oxygen), or reactive impurities in the solvent.[1] It is crucial to assess the integrity of the compound before proceeding with experiments.

Q2: I'm observing precipitation in my frozen this compound stock solution upon thawing. How can I prevent this?

A2: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not suitable for cryogenic storage.[1] Consider the following:

  • Solvent Choice: Ensure the chosen solvent (e.g., DMSO) is appropriate for long-term storage at your desired temperature and that the stock concentration is not too high.[1]

  • Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure complete dissolution before use. Avoid repeated freeze-thaw cycles.[1]

Q3: Can the type of storage container affect the stability of this compound?

A3: Yes, the material of your storage container can impact compound stability. Some plastics may leach contaminants, or the compound may adhere to the container surface. For long-term storage, it is advisable to use amber glass vials or polypropylene (B1209903) tubes that are known to be inert.[1]

Q4: How does the pH of my aqueous buffer affect this compound's stability and solubility?

A4: The stability and solubility of many small molecule inhibitors are pH-dependent.[1] If this compound has ionizable groups, its solubility can be significantly influenced by the pH of the solution. For instance, acidic compounds are generally more soluble at higher pH, while basic compounds are more soluble at lower pH.[2] It is recommended to determine the optimal pH range for both solubility and stability for your specific experimental setup.

Q5: My experimental results with this compound are inconsistent. What could be the cause?

A5: Inconsistent results are a common issue that can arise from the degradation of the small molecule inhibitor in solution.[1] Factors such as improper storage, repeated freeze-thaw cycles, exposure to light, or the inherent instability of the compound in the experimental medium can lead to a loss of activity and variability in your data.[1][3]

Troubleshooting Guides

Issue 1: Suspected Degradation of this compound in Solution

  • Symptoms:

    • Change in solution color or clarity.[1]

    • Reduced or loss of inhibitory activity in assays.[3]

    • Inconsistent results between experiments.[1]

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh working solutions from a properly stored, high-concentration stock.

    • Protect from Light: Store stock solutions and handle working solutions in amber vials or containers wrapped in foil to prevent photodegradation.[1]

    • Minimize Air Exposure: For compounds susceptible to oxidation, consider purging the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.[1]

    • Control Temperature: Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.[1]

    • Perform a Stability Test: Assess the stability of this compound in your specific experimental buffer and conditions over time using an analytical method like HPLC.[1]

Issue 2: Poor Solubility of this compound in Aqueous Buffers

  • Symptoms:

    • Precipitation or cloudiness upon dilution of the DMSO stock in aqueous media.[2]

    • Low or inconsistent compound activity.

  • Troubleshooting Steps:

    • Optimize Stock Concentration: Prepare a high-concentration stock solution in a water-miscible organic solvent like DMSO.[2]

    • Control Final Solvent Concentration: Ensure the final concentration of the organic solvent in your assay is low (typically <0.5% v/v) to avoid affecting the biological system.[2]

    • Adjust pH: If this compound has ionizable groups, adjusting the pH of the final aqueous medium can significantly improve solubility.[2]

    • Use Solubilizing Agents: Consider the use of excipients such as Tween® 80 or cyclodextrins, but ensure they do not interfere with your assay.[2]

    • Sonication or Gentle Warming: These methods can sometimes help dissolve compounds, but use them with caution as they can also lead to degradation.[3]

Data Presentation

Table 1: Example Stability of a Kinase Inhibitor Under Various Conditions

ConditionTemperature (°C)DurationInitial Concentration (µM)Remaining Compound (%)Degradation Products Detected
Aqueous Buffer (pH 7.4) 424 hours1098.2No
25 (Room Temp)24 hours1085.1Yes (Oxidative)
3724 hours1072.5Yes (Oxidative, Hydrolytic)
DMSO Stock -201 month10 mM99.5No
-801 month10 mM99.8No
Aqueous Buffer + Light 25 (Room Temp)4 hours1060.3Yes (Photodegradation)
Aqueous Buffer - Dark 25 (Room Temp)4 hours1095.7No

Note: This table presents hypothetical data. Researchers should perform their own stability studies for this compound under their specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Objective: To prepare a high-concentration stock solution of this compound for experimental use.

  • Materials:

    • This compound powder

    • High-purity, anhydrous DMSO

    • Sterile, amber glass vials or polypropylene tubes

    • Calibrated analytical balance and appropriate weighing tools

    • Vortex mixer

  • Procedure:

    • Equilibrate the this compound powder to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound powder accurately.

    • Add the appropriate volume of DMSO to achieve the target concentration (e.g., 10 mM).

    • Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used cautiously if necessary.

    • Aliquot the stock solution into smaller volumes in amber vials to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Stability Assessment of this compound by HPLC

  • Objective: To assess the stability of this compound in a specific solvent or experimental buffer over time.

  • Materials:

    • This compound stock solution

    • High-purity solvent (e.g., DMSO) or experimental buffer

    • HPLC-grade solvents for the mobile phase

    • Analytical HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

  • Procedure:

    • Prepare a fresh working solution of this compound at a known concentration in the solvent or buffer to be tested.

    • Immediately inject a sample (t=0) into the HPLC system to obtain an initial chromatogram and peak area of the parent compound.

    • Incubate the solution under the desired storage or experimental conditions (e.g., specific temperature, light exposure).

    • At various time points (e.g., 1, 4, 8, 24 hours), inject an aliquot of the solution into the HPLC.

    • Monitor the peak area of the parent this compound peak and look for the appearance of new peaks, which would indicate degradation products.

    • Calculate the percentage of remaining this compound at each time point relative to the t=0 sample.

Mandatory Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase Target Kinase Receptor->Kinase Activates This compound This compound This compound->Kinase Inhibits Substrate Substrate Protein Kinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Downstream Downstream Signaling pSubstrate->Downstream Response Cellular Response (e.g., Proliferation, Survival) Downstream->Response

Caption: Generalized signaling pathway of a receptor tyrosine kinase and its inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cluster_troubleshooting Troubleshooting Stock Prepare this compound Stock Solution (DMSO) Working Prepare Working Solution in Assay Buffer Stock->Working Incubate Incubate with Cells/Enzyme Working->Incubate Check Check for Degradation (e.g., Color Change, HPLC) Working->Check Stability Check Measure Measure Endpoint (e.g., Viability, Kinase Activity) Incubate->Measure Data Data Analysis Measure->Data

Caption: General experimental workflow for using this compound, including a stability checkpoint.

References

Soxataltinib experimental variability causes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential sources of experimental variability and to offer troubleshooting strategies for consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the IC50 values of Soxataltinib between different cancer cell lines. What could be the underlying cause?

A1: Variability in IC50 values across different cell lines is expected and can be attributed to several factors:

  • Differential Expression of TAM Kinases: The primary targets of this compound are the TAM family of receptor tyrosine kinases (Tyro3, Axl, and Mer). The relative expression levels of these kinases can vary significantly between cell lines, influencing their sensitivity to the inhibitor.

  • Presence of Activating Mutations: Mutations in the TAM kinases or downstream signaling components can lead to constitutive activation of pro-survival pathways, potentially rendering the cells less sensitive to this compound.

  • Off-Target Effects: While this compound is a selective inhibitor, off-target activities can contribute to its cytotoxic effects in some cell lines, leading to lower IC50 values.

  • Cell Culture Conditions: Factors such as media composition, serum concentration, and cell density can influence signaling pathways and drug metabolism, thereby affecting the apparent potency of this compound.

Q2: Our in vivo xenograft studies with this compound show inconsistent tumor growth inhibition. What are the potential contributing factors?

A2: Inconsistent results in animal models can arise from a combination of pharmacological and biological factors:

  • Pharmacokinetic Variability: Differences in drug absorption, distribution, metabolism, and excretion (ADME) among individual animals can lead to variable drug exposure at the tumor site.

  • Tumor Heterogeneity: The cellular and molecular heterogeneity within a tumor can result in the selection of resistant clones over time, leading to variable treatment responses.

  • Host Immune Response: The tumor microenvironment, including the host's immune response, can significantly impact tumor growth and the efficacy of therapeutic agents.

  • Drug Formulation and Administration: The stability and solubility of the this compound formulation, as well as the route and frequency of administration, are critical for achieving consistent drug delivery.

Q3: We are trying to develop a cell-based assay to screen for this compound resistance. What are the key considerations?

A3: When developing a resistance screening assay, it is important to consider the following:

  • Clinically Relevant Drug Concentrations: Use a concentration of this compound that is achievable in a clinical setting to ensure that the identified resistance mechanisms are relevant.

  • Long-Term Drug Exposure: Induce resistance by exposing cells to gradually increasing concentrations of this compound over an extended period.

  • Clonal Selection: Isolate and characterize individual resistant clones to understand the heterogeneity of resistance mechanisms.

  • Genomic and Proteomic Analysis: Employ techniques such as next-generation sequencing and mass spectrometry to identify the molecular changes associated with resistance.

Troubleshooting Guides

Issue 1: High Well-to-Well Variability in Cell Viability Assays
Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Cell Seeding Ensure thorough cell mixing before plating. Use a calibrated multichannel pipette.Reduced coefficient of variation (CV) between replicate wells.
Edge Effects in Microplates Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.More uniform cell growth across the plate.
Reagent-Induced Cytotoxicity (e.g., DMSO) Perform a dose-response curve for the vehicle control to determine the maximum tolerated concentration.Minimal effect of the vehicle on cell viability.
Incomplete Drug Solubilization Ensure this compound is fully dissolved in the appropriate solvent before adding to the culture medium. Visually inspect for precipitates.Consistent drug concentration across all wells.
Issue 2: Discrepancies Between In Vitro Potency and In Vivo Efficacy
Potential Cause Troubleshooting Step Expected Outcome
Poor Bioavailability Conduct pharmacokinetic studies to determine the plasma and tumor concentrations of this compound.Correlation between drug exposure and anti-tumor activity.
Rapid Drug Metabolism Analyze plasma and tissue samples for the presence of this compound metabolites.Identification of metabolic liabilities that may limit drug efficacy.
Target Engagement in the Tumor Develop and validate a pharmacodynamic biomarker assay (e.g., phospho-Axl ELISA) to confirm target inhibition in tumor tissue.Demonstration of a dose-dependent inhibition of the target in vivo.
Contribution of the Tumor Microenvironment Evaluate the efficacy of this compound in more complex models, such as co-cultures with stromal cells or in syngeneic tumor models.A better understanding of the impact of the microenvironment on drug response.

Experimental Protocols

Protocol 1: Determination of IC50 using a CellTiter-Glo® Luminescent Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to attach overnight.

  • Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the drug-containing medium. Include vehicle-treated and untreated controls.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • Assay Procedure: Allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Signal Measurement: Mix the contents on an orbital shaker to induce cell lysis. Measure the luminescent signal using a plate reader.

  • Data Analysis: Plot the luminescence signal against the log of the drug concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Visualizations

Signaling Pathway

TAM_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Gas6 Gas6 Tyro3 Tyro3 Gas6->Tyro3 binds Axl Axl Gas6->Axl binds Mer Mer Gas6->Mer binds Pros1 Pros1 Pros1->Tyro3 binds Pros1->Mer binds PI3K PI3K Tyro3->PI3K RAS RAS Tyro3->RAS STAT STAT Tyro3->STAT NFkB NF-κB Tyro3->NFkB Axl->PI3K Axl->RAS Axl->STAT Axl->NFkB Mer->PI3K Mer->RAS Mer->STAT Mer->NFkB Akt Akt PI3K->Akt Survival Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation STAT->Survival Migration Migration NFkB->Migration This compound This compound This compound->Tyro3 inhibits This compound->Axl inhibits This compound->Mer inhibits Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Interpretation A Cell Line Selection B IC50 Determination A->B C Western Blot for Target Modulation B->C I Correlate In Vitro and In Vivo Data C->I D Xenograft Model Establishment E This compound Treatment D->E F Tumor Volume Measurement E->F G Pharmacokinetic Analysis E->G H Pharmacodynamic Analysis E->H F->I G->I H->I J Identify Resistance Mechanisms I->J

Improving Soxataltinib efficacy in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Soxataltinib. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the efficacy of this compound in cell-based assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2] By targeting JAK2, this compound prevents the phosphorylation and subsequent activation of STAT3, a key transcription factor involved in cell proliferation, survival, and differentiation.[1][3] Dysregulation of the JAK/STAT pathway is implicated in various malignancies, making it a critical target for therapeutic intervention.[2][3]

Q2: Which cell lines are most sensitive to this compound?

A2: Cell lines with activating mutations in the JAK/STAT pathway or those exhibiting constitutive activation of STAT3 are generally more sensitive to this compound. We recommend screening a panel of cell lines to determine the most appropriate model for your studies. Below is a table of IC50 values from a representative screening panel.

Cell LineCancer TypeJAK2/STAT3 StatusThis compound IC50 (nM)
HELErythroleukemiaJAK2 V617F Mutation50
DU145Prostate CancerConstitutively Active STAT3250
MDA-MB-231Triple-Negative Breast CancerConstitutively Active STAT3400
A549Lung CarcinomaWild-type JAK2/STAT3>10,000
HCT116Colorectal CarcinomaWild-type JAK2/STAT3>10,000

Troubleshooting Guides

This section addresses common issues encountered during cell-based assays with this compound.

Issue 1: High variability in IC50 values between experiments.

High variability can undermine the reliability of your results. Several factors can contribute to this issue.[4][5]

Potential Cause Troubleshooting Step Expected Outcome
Cell Passage Number Ensure consistent use of cells within a narrow passage range (e.g., passages 5-15).Reduced variability in growth rate and drug response.
Inconsistent Seeding Density Optimize and strictly adhere to the seeding density for each cell line. Use a cell counter for accuracy.Uniform cell growth across wells and plates, leading to more consistent assay results.
"Edge Effect" in Plates Avoid using the outer wells of 96-well plates for experimental samples. Fill them with sterile PBS or media.[4]Minimized evaporation and temperature gradients, reducing variability.
Drug Solubility Issues Prepare fresh drug dilutions for each experiment from a DMSO stock. Ensure the final DMSO concentration is consistent and low (<0.1%).Consistent drug concentration and activity.

Issue 2: Lower than expected potency (High IC50 values).

If this compound appears less potent than anticipated, consider the following factors.

Potential Cause Troubleshooting Step Expected Outcome
High Serum Concentration in Media Reduce the serum concentration in your culture medium during the drug treatment period (e.g., from 10% to 2% FBS).Increased drug bioavailability and potency due to lower protein binding.
Drug Degradation Aliquot stock solutions and store them at -80°C. Avoid repeated freeze-thaw cycles.Maintained drug integrity and activity.
Cell Line Resistance Verify the JAK/STAT pathway activation status in your cell line via Western blot for p-STAT3.Confirmation that the target pathway is active in your chosen cell model.
Incorrect Assay Duration Optimize the drug incubation time. A shorter incubation may not be sufficient to observe a phenotypic effect.An optimized assay window that reflects the drug's mechanism of action.

Issue 3: Difficulty in demonstrating target engagement.

Confirming that this compound is interacting with its intended target (JAK2) within the cell is crucial.

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Antibody for Western Blot Validate your p-STAT3 antibody using positive (e.g., cytokine-stimulated) and negative controls.Clear and specific detection of the target protein.
Transient Phosphorylation Perform a time-course experiment to determine the optimal time point for observing p-STAT3 inhibition.Identification of the time point of maximal target inhibition.
Drug Efflux Use a lower serum concentration or serum-free media during drug incubation to minimize non-specific protein binding and potential efflux.Increased intracellular drug concentration and target engagement.
Confirmation of Target Binding Perform a Cellular Thermal Shift Assay (CETSA) to confirm direct binding of this compound to JAK2.A shift in the melting temperature of JAK2 in the presence of this compound, indicating direct binding.

Experimental Protocols

1. Cell Viability (MTT) Assay

This protocol is for determining the IC50 of this compound in a 96-well plate format.

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95%.

    • Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Treatment:

    • Prepare a 2X serial dilution of this compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the drug dilutions.

    • Incubate for 72 hours at 37°C, 5% CO2.

  • MTT Addition and Measurement:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]

    • Incubate for 4 hours at 37°C.[6]

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01M HCl) to each well.[6]

    • Mix gently and incubate overnight at 37°C to dissolve formazan (B1609692) crystals.

    • Read absorbance at 570 nm using a plate reader.

2. Western Blot for Phospho-STAT3 (p-STAT3)

This protocol is to assess the inhibition of STAT3 phosphorylation by this compound.

  • Cell Lysis:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Treat cells with varying concentrations of this compound for 2-4 hours.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape cells, collect lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification and Electrophoresis:

    • Determine protein concentration using a BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins on a 10% SDS-PAGE gel.

  • Immunoblotting:

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

Soxataltinib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Initiates This compound This compound This compound->JAK2 Inhibits

Caption: this compound inhibits the JAK2/STAT3 signaling pathway.

Troubleshooting_Workflow Start Inconsistent/Poor This compound Efficacy Check_Cells Verify Cell Health & Passage Number Start->Check_Cells Check_Reagents Check Drug & Reagent Integrity Check_Cells->Check_Reagents Cells OK Optimize_Protocol Optimize Protocol Check_Cells->Optimize_Protocol Issue Found Check_Protocol Review Assay Protocol (Seeding, Duration) Check_Reagents->Check_Protocol Reagents OK Check_Reagents->Optimize_Protocol Issue Found Check_Protocol->Optimize_Protocol Issue Found Validate_Target Confirm Target Pathway (Western Blot for p-STAT3) Check_Protocol->Validate_Target Protocol OK Optimize_Protocol->Start Re-test Consider_Resistance Investigate Resistance Mechanisms Validate_Target->Consider_Resistance Pathway Inactive Success Reproducible Results Validate_Target->Success Pathway Active Combination_Therapy_Rationale Tumor_Cell Tumor Cell JAK_STAT JAK/STAT Pathway Tumor_Cell->JAK_STAT PI3K_AKT PI3K/AKT Pathway Tumor_Cell->PI3K_AKT Proliferation Cell Proliferation & Survival JAK_STAT->Proliferation PI3K_AKT->Proliferation Bypass Signal This compound This compound This compound->JAK_STAT Inhibits Apoptosis Synergistic Apoptosis This compound->Apoptosis PI3Ki PI3K Inhibitor PI3Ki->PI3K_AKT Inhibits PI3Ki->Apoptosis

References

Soxataltinib unexpected results in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: Information regarding "Soxataltinib" is not currently available in publicly accessible databases or recent scientific literature. The name may be a novel compound under early-stage development, an internal codename, or a potential misspelling.

This technical support center has been developed using information from publicly available data on similar tyrosine kinase inhibitors (TKIs) to provide general guidance. The troubleshooting advice and FAQs are based on common challenges encountered with TKIs in a research setting and should be adapted and verified for your specific molecule.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is the general mechanism of action for TKIs like this compound is presumed to be? Tyrosine kinase inhibitors are a class of targeted therapy drugs that block the action of tyrosine kinase enzymes. These enzymes are crucial for cell signaling pathways that control cell growth, proliferation, and survival. By inhibiting these enzymes, TKIs can help stop cancer cells from growing and dividing.
What are common reasons for observing unexpected results in vivo with TKIs? Unexpected in vivo results with TKIs can stem from a variety of factors including, but not limited to: poor bioavailability, rapid metabolism, off-target effects, development of resistance, or issues with the animal model. It is crucial to conduct thorough pharmacokinetic and pharmacodynamic studies.
How can I troubleshoot the lack of tumor regression in my xenograft model? If you are not observing the expected tumor regression, consider the following: 1. Verify Compound Integrity and Formulation: Ensure the compound is stable and correctly formulated. 2. Assess Drug Exposure: Measure plasma and tumor concentrations of the drug to confirm adequate bioavailability and tumor penetration. 3. Evaluate Target Engagement: Confirm that the drug is inhibiting its intended target in the tumor tissue. 4. Investigate Resistance Mechanisms: The tumor model may have intrinsic or may have developed acquired resistance.
What are known mechanisms of resistance to TKIs? Resistance to TKIs can occur through several mechanisms. These include mutations in the target kinase that prevent drug binding, amplification of the target gene, activation of alternative signaling pathways that bypass the inhibited target, and changes in the tumor microenvironment.[1][2][3]

Troubleshooting Guide: Unexpected In Vivo Efficacy

This guide provides a structured approach to troubleshooting common issues observed during in vivo experiments with novel TKIs.

Problem: Suboptimal or No Tumor Growth Inhibition

Potential Cause Recommended Action
Inadequate Dosing or Bioavailability - Perform a dose-escalation study to determine the maximum tolerated dose (MTD). - Conduct pharmacokinetic (PK) analysis to measure drug concentration in plasma and tumor tissue over time. Ensure the formulation is optimized for in vivo delivery.
Target Not Present or Not Inhibited - Confirm the expression of the target kinase in your specific xenograft or patient-derived xenograft (PDX) model via Western blot, IHC, or other relevant methods. - Perform pharmacodynamic (PD) studies to measure the inhibition of the target and downstream signaling pathways in tumor tissue at various time points after dosing.
Acquired or Intrinsic Resistance - For acquired resistance, sequence the target kinase in tumors that initially responded and then relapsed to identify potential resistance mutations. - For intrinsic resistance, consider profiling the tumor model for co-activated parallel signaling pathways that could bypass the targeted pathway.
Off-Target Toxicity - Monitor animals closely for signs of toxicity (e.g., weight loss, behavioral changes). - Conduct a comprehensive toxicity study, including histopathological analysis of major organs, to identify any off-target effects that might limit the effective dose.

Methodologies & Experimental Workflows

Below are generalized protocols for key experiments in the preclinical evaluation of a TKI.

1. Pharmacokinetic (PK) Study Workflow

This workflow outlines the steps to determine the concentration of the TKI in plasma and tumor tissue over time.

PK_Workflow cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Analysis Animal_Acclimation Animal Acclimation & Baseline Measurements Dosing Administer TKI (e.g., oral gavage, IV) Animal_Acclimation->Dosing Timepoints Collect Blood & Tumor Samples at Pre-defined Timepoints Dosing->Timepoints Processing Process Samples (Plasma Separation, Tissue Homogenization) Timepoints->Processing LCMS LC-MS/MS Analysis to Quantify Drug Concentration Processing->LCMS PK_Analysis Pharmacokinetic Modeling (Cmax, Tmax, AUC, Half-life) LCMS->PK_Analysis

Caption: Workflow for a typical in vivo pharmacokinetic study.

2. Target Engagement and Pharmacodynamic (PD) Assay

This protocol details the steps to confirm that the TKI is hitting its intended target in the tumor.

PD_Workflow Start Tumor-bearing Mice Dosed with TKI Collection Collect Tumor Tissue at Peak and Trough PK Timepoints Start->Collection Lysis Homogenize Tissue & Prepare Protein Lysates Collection->Lysis Quantification Protein Quantification (e.g., BCA Assay) Lysis->Quantification WB Western Blot Analysis Quantification->WB Analysis Quantify Phospho-Target vs. Total-Target and Downstream Markers WB->Analysis Result Determine Target Inhibition Analysis->Result

Caption: Workflow for assessing in vivo target engagement.

Signaling Pathways

Hypothetical TKI Signaling Pathway and Resistance Mechanism

This diagram illustrates a common scenario where a TKI blocks a primary signaling pathway, but resistance emerges through the activation of a bypass pathway.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Pathway_A Kinase A RTK->Pathway_A Activates Bypass_RTK Bypass RTK Bypass_Pathway Bypass Pathway Bypass_RTK->Bypass_Pathway Activates (Resistance) Pathway_B Kinase B Pathway_A->Pathway_B Activates Proliferation Cell Proliferation & Survival Pathway_B->Proliferation Promotes This compound This compound This compound->Pathway_A Inhibits Bypass_Pathway->Proliferation Promotes

Caption: TKI inhibition and a potential bypass resistance pathway.

References

Soxataltinib assay interference and mitigation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during in vitro and in vivo experiments with Soxataltinib.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective tyrosine kinase inhibitor. It primarily targets Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, and VEGFR-3), key mediators of angiogenesis. By inhibiting these receptors, this compound blocks the signaling pathways responsible for the proliferation and migration of endothelial cells, thereby inhibiting tumor growth and metastasis.

cluster_cell Endothelial Cell VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates PKC PKC PLCg->PKC MAPK_pathway RAS-RAF-MEK-ERK (MAPK Pathway) PKC->MAPK_pathway Endothelial_Cell_Proliferation Endothelial Cell Proliferation & Migration MAPK_pathway->Endothelial_Cell_Proliferation Promotes AKT AKT PI3K->AKT AKT->Endothelial_Cell_Proliferation Promotes This compound This compound This compound->VEGFR Inhibits Start High Variability or Poor Z'-factor Check_Reagents Check Reagent Stability (Fresh Buffers, ATP, Substrate) Start->Check_Reagents Optimize_Conc Optimize Enzyme and Substrate Concentrations Check_Reagents->Optimize_Conc Check_DMSO Evaluate DMSO Tolerance Optimize_Conc->Check_DMSO Validate_Pipetting Validate Pipetting Technique Check_DMSO->Validate_Pipetting Result_Improved Assay Performance Improved Validate_Pipetting->Result_Improved Result_Not_Improved Issue Persists Validate_Pipetting->Result_Not_Improved cluster_inhibitors Inhibitors cluster_inducers Inducers cluster_other Other Factors This compound This compound CYP3A4 CYP3A4 Metabolism This compound->CYP3A4 Pgp P-gp Efflux This compound->Pgp Absorption GI Absorption This compound->Absorption CYP3A4_Inhibitors Strong CYP3A4 Inhibitors (e.g., Ketoconazole) CYP3A4_Inhibitors->CYP3A4 Inhibit Pgp_Inhibitors P-gp Inhibitors (e.g., Verapamil) Pgp_Inhibitors->Pgp Inhibit CYP3A4_Inducers Strong CYP3A4 Inducers (e.g., Rifampin) CYP3A4_Inducers->CYP3A4 Induce Acid_Reducers Acid-Reducing Agents (e.g., PPIs) Acid_Reducers->Absorption Decrease

Validation & Comparative

Soxataltinib vs other kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of kinase inhibitors is essential for researchers and drug development professionals to make informed decisions. As information on "Soxataltinib" is not publicly available, this guide provides a comparative analysis of a well-established class of kinase inhibitors: Fibroblast Growth Factor Receptor (FGFR) inhibitors. This comparison will focus on Erdafitinib, Infigratinib, and Pemigatinib, for which there is substantial clinical data.

Overview of FGFR Inhibitors

Fibroblast Growth Factor Receptors (FGFRs) are a family of four receptor tyrosine kinases (FGFR1-4) that play a crucial role in cell proliferation, survival, migration, and angiogenesis.[1] Dysregulation of FGFR signaling, through mutations, fusions, or amplifications, is implicated in the pathogenesis of various cancers.[1][2] FGFR inhibitors are a class of targeted therapies designed to block the activity of these receptors.

Comparative Efficacy of FGFR Inhibitors

The clinical efficacy of Erdafitinib, Infigratinib, and Pemigatinib has been evaluated in several clinical trials, primarily in patients with urothelial carcinoma and cholangiocarcinoma harboring FGFR alterations. The following table summarizes key performance data from these studies.

Kinase InhibitorIndicationKey FGFR AlterationsObjective Response Rate (ORR)Median Progression-Free Survival (mPFS)Clinical Trial (Identifier)
Erdafitinib Urothelial CarcinomaFGFR3 mutations, FGFR2/3 fusions40% (49% in FGFR-mutated, 16% in FGFR-fusion)Not Reported in SnippetPhase II (NCT03390504 referenced in THOR study)[2][3]
Infigratinib Urothelial CarcinomaFGFR3-altered25%3.7 monthsNot Specified in Snippet[2]
CholangiocarcinomaFGFR2 fusions31%5.8 monthsPhase II (NCT02150967)[1]
Pemigatinib Urothelial CarcinomaFGFR3-altered21%4.1 monthsNot Specified in Snippet[2]
CholangiocarcinomaFGFR2 fusions35.5%6.9 monthsPhase II (FIGHT-202, NCT02924376)[1]

Experimental Protocols

The data presented above is derived from clinical trials with specific methodologies. Understanding these protocols is crucial for interpreting the results.

General Clinical Trial Protocol for FGFR Inhibitors (Representative)

A common study design for evaluating FGFR inhibitors involves a multi-center, open-label, single-arm Phase II clinical trial. Key aspects of such a protocol include:

  • Patient Population: Patients with locally advanced or metastatic disease (e.g., urothelial carcinoma, cholangiocarcinoma) who have progressed on prior lines of therapy. A critical inclusion criterion is the presence of specific FGFR gene alterations (mutations or fusions), confirmed by a central laboratory.

  • Treatment: Patients receive the investigational FGFR inhibitor orally, typically in continuous daily doses. Dose adjustments may be permitted based on tolerability.

  • Endpoints:

    • Primary Endpoint: Objective Response Rate (ORR), defined as the proportion of patients with a complete or partial response as per Response Evaluation Criteria in Solid Tumors (RECIST).

    • Secondary Endpoints: Progression-Free Survival (PFS), Duration of Response (DoR), and Overall Survival (OS).

  • Assessments: Tumor assessments are performed at baseline and at regular intervals (e.g., every 8 weeks) using imaging techniques such as CT or MRI. Adverse events are monitored and graded according to the Common Terminology Criteria for Adverse Events (CTCAE).

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological pathways and experimental processes can aid in understanding the mechanism of action and evaluation of these inhibitors.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds and Activates RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Angiogenesis ERK->Cell_Response AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Cell_Response FGFR_Inhibitor FGFR Inhibitor (e.g., Erdafitinib) FGFR_Inhibitor->FGFR Inhibits

Caption: Simplified FGFR signaling pathway and the point of intervention for FGFR inhibitors.

Kinase_Inhibitor_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development biochemical_assay Biochemical Assays (Kinase Selectivity) cell_based_assay Cell-Based Assays (Potency, Target Engagement) biochemical_assay->cell_based_assay in_vivo_model In Vivo Models (Efficacy, Toxicology) cell_based_assay->in_vivo_model phase1 Phase I (Safety, PK/PD) in_vivo_model->phase1 phase2 Phase II (Efficacy, Dose-Finding) phase1->phase2 phase3 Phase III (Pivotal Efficacy vs. Standard of Care) phase2->phase3

Caption: A representative workflow for the development and evaluation of a kinase inhibitor.

Conclusion

Erdafitinib, Infigratinib, and Pemigatinib have demonstrated meaningful clinical activity in patients with FGFR-altered tumors, particularly in urothelial carcinoma and cholangiocarcinoma. While cross-trial comparisons should be made with caution due to differences in patient populations and study designs, the available data provides a valuable framework for understanding their relative performance. The development of these targeted therapies highlights the importance of patient selection based on molecular profiling to maximize clinical benefit. Future research will likely focus on overcoming resistance mechanisms and exploring combination therapies to further improve patient outcomes.[4]

References

Soquelitinib's Efficacy in Relapsed/Refractory Peripheral T-Cell Lymphoma: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and drug development professionals on the emerging efficacy of soquelitinib (B12376851) compared to established therapies for relapsed/refractory peripheral T-cell lymphoma (PTCL). This report synthesizes available clinical trial data, details experimental methodologies, and visualizes key biological pathways and study designs.

Introduction

Soquelitinib (formerly CPI-818) is an investigational, orally administered small molecule that selectively inhibits Interleukin-2-inducible T-cell kinase (ITK).[1] This novel mechanism of action modulates T-cell differentiation and enhances anti-tumor immune responses, showing promise in the challenging landscape of relapsed/refractory peripheral T-cell lymphoma (PTCL), a group of aggressive non-Hodgkin lymphomas with historically poor outcomes.[2] This guide provides a comprehensive comparison of soquelitinib's efficacy with established treatments for relapsed/refractory PTCL, supported by data from clinical trials.

Mechanism of Action: ITK Inhibition

Soquelitinib's therapeutic potential lies in its selective inhibition of ITK, a crucial enzyme in the T-cell receptor (TCR) signaling pathway.[3][4] Upon TCR engagement, ITK is activated and contributes to the activation of downstream pathways, including phospholipase C-γ1 (PLC-γ1), which in turn leads to calcium mobilization and the activation of the NF-κB and Ras/Raf/MAPK pathways.[3] By inhibiting ITK, soquelitinib disrupts these signaling cascades, which are vital for the growth and survival of malignant T-cells.[4] Furthermore, preclinical and clinical data suggest that soquelitinib promotes a shift from a Th2 to a Th1 immune response and reduces T-cell exhaustion, thereby enhancing the body's anti-tumor immunity.[5]

ITK_Signaling_Pathway TCR T-Cell Receptor (TCR) LCK LCK TCR->LCK Engagement ZAP70 ZAP-70 LCK->ZAP70 Activates LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Phosphorylates ITK ITK LAT_SLP76->ITK Recruits & Activates PLCG1 PLC-γ1 ITK->PLCG1 Phosphorylates Soquelitinib Soquelitinib Soquelitinib->ITK Inhibits Ca_Mobilization Ca²⁺ Mobilization PLCG1->Ca_Mobilization MAPK Ras/Raf/MAPK Pathway PLCG1->MAPK NFKB NF-κB Pathway Ca_Mobilization->NFKB Cell_Survival Cell Growth & Survival NFKB->Cell_Survival Chemoresistance Chemoresistance NFKB->Chemoresistance MAPK->Cell_Survival

Caption: Simplified ITK Signaling Pathway in T-Cell Lymphoma.

Comparative Efficacy Data

The following tables summarize the efficacy of soquelitinib from its Phase 1/1b clinical trial and compare it with the pivotal trial data of two established treatments for relapsed/refractory PTCL: belinostat (B1667918) and pralatrexate (B1268).

Table 1: Efficacy of Soquelitinib in Relapsed/Refractory PTCL (Phase 1/1b Trial - NCT03952078)

Efficacy EndpointSoquelitinib
Objective Response Rate (ORR) 39%
Complete Response (CR) 26%
Median Duration of Response (DOR) 17.2 months
Median Progression-Free Survival (PFS) 6.2 months

Data based on 23 evaluable patients.

Table 2: Efficacy of Established Treatments in Relapsed/Refractory PTCL

Efficacy EndpointBelinostat (BELIEF Study)Pralatrexate (PROPEL Study)
Objective Response Rate (ORR) 25.8%[6]29%[7][8][9][10]
Complete Response (CR) 10.8%[6]11%[7][8][9][10]
Median Duration of Response (DOR) 13.6 months[6]10.1 months[7][8][9][10]
Median Progression-Free Survival (PFS) 1.6 months[6]3.5 months[7][8][9][10]

Experimental Protocols

Soquelitinib: Phase 1/1b Clinical Trial (NCT03952078)

This was a dose-escalation and cohort-expansion study to evaluate the safety, tolerability, and anti-tumor activity of soquelitinib in patients with relapsed/refractory T-cell lymphoma.[1] The optimal dose was identified as 200 mg administered orally twice daily.[1] Tumor responses were assessed by investigators according to the Lugano criteria.

Belinostat: Pivotal Phase II BELIEF Study

The BELIEF study was a phase II, non-randomized, open-label trial of single-agent belinostat in patients with relapsed or refractory PTCL.[6] Patients received belinostat at a dose of 1,000 mg/m² as a 30-minute intravenous infusion on days 1 to 5 of a 21-day cycle.[6][11] The primary endpoint was the overall response rate, assessed by an independent central review using the International Working Group criteria.[6]

Pralatrexate: Pivotal PROPEL Study

The PROPEL study was a prospective, single-arm, open-label phase II trial evaluating the efficacy and safety of pralatrexate in patients with relapsed or refractory PTCL.[7][8][9][10] Patients received pralatrexate intravenously at a dose of 30 mg/m² once weekly for 6 weeks in 7-week cycles, with vitamin B12 and folic acid supplementation.[7][9] The primary endpoint was the overall response rate, determined by an independent central review based on the International Workshop Criteria.[7][9]

Experimental Workflow Visualization

The upcoming Phase 3 clinical trial for soquelitinib (NCT06561048) will provide a direct comparison with standard-of-care agents. The workflow for this and similar pivotal trials is depicted below.

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms cluster_assessment Assessment & Follow-up Screening Patient Screening (Inclusion/Exclusion Criteria) Enrollment Informed Consent & Enrollment Screening->Enrollment Randomization Randomization (1:1) Enrollment->Randomization Soquelitinib_Arm Soquelitinib (200mg BID, oral) Randomization->Soquelitinib_Arm SOC_Arm Standard of Care (Belinostat or Pralatrexate, IV) Randomization->SOC_Arm Assessment Tumor Assessment (e.g., CT/PET scans) Soquelitinib_Arm->Assessment SOC_Arm->Assessment Follow_up Long-term Follow-up (PFS, OS) Assessment->Follow_up

Caption: Generalized workflow for a randomized controlled trial in PTCL.

Conclusion

The preliminary data from the Phase 1/1b trial of soquelitinib in patients with relapsed/refractory PTCL are encouraging, demonstrating a higher overall response rate, a higher complete response rate, and a longer median duration of response compared to the pivotal trial data for the established treatments belinostat and pralatrexate. While these are not from a head-to-head comparison, the results suggest that soquelitinib may offer a significant clinical benefit for this patient population. The planned Phase 3 registrational trial (NCT06561048) will be crucial in definitively establishing the efficacy and safety of soquelitinib in comparison to standard-of-care chemotherapy.[5][12] The unique mechanism of action of soquelitinib, targeting ITK to modulate the tumor immune microenvironment, represents a promising and novel therapeutic strategy in T-cell malignancies.

References

A Comparative Guide to the Kinase Selectivity Profiles of Soxataltinib and Sorafenib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase selectivity profiles of two inhibitors, soxataltinib and sorafenib (B1663141). The information presented is based on publicly available biochemical data to assist researchers in understanding their distinct mechanisms and potential applications.

Introduction to the Inhibitors

This compound is a highly potent and selective small-molecule inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. Its therapeutic potential is primarily investigated in cancers driven by RET gene alterations, such as certain types of thyroid and non-small cell lung cancer.

Sorafenib is a multi-kinase inhibitor that targets several serine/threonine and receptor tyrosine kinases. It was one of the first oral multi-kinase inhibitors approved for cancer therapy and is used in the treatment of advanced renal cell carcinoma, hepatocellular carcinoma, and differentiated thyroid carcinoma. Sorafenib's mechanism involves the dual inhibition of tumor cell proliferation and angiogenesis.

Kinase Inhibition Profile: A Quantitative Comparison

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and sorafenib against their key kinase targets as determined by in vitro biochemical assays. This data highlights the fundamental difference in their selectivity profiles: this compound's focused potency against RET versus sorafenib's broader spectrum of activity.

Kinase TargetThis compound IC50 (nM)Sorafenib IC50 (nM)Kinase FamilyPrimary Pathway(s)
RET 0.601 43Tyrosine KinaseOncogenic Signaling
Raf-1 (c-Raf) Data not available6Serine/Threonine KinaseMAPK/ERK Signaling
B-Raf Data not available22Serine/Threonine KinaseMAPK/ERK Signaling
B-Raf (V600E) Data not available38Serine/Threonine KinaseMAPK/ERK Signaling
VEGFR-1 Data not available26Tyrosine KinaseAngiogenesis
VEGFR-2 Data not available90Tyrosine KinaseAngiogenesis
VEGFR-3 Data not available20Tyrosine KinaseAngiogenesis
PDGFR-β Data not available57Tyrosine KinaseAngiogenesis, Cell Growth
c-Kit Data not available68Tyrosine KinaseOncogenic Signaling
Flt-3 Data not available58Tyrosine KinaseHematopoiesis, Oncogenesis
FGFR-1 Data not available580Tyrosine KinaseCell Growth & Differentiation

Note: A comprehensive kinase selectivity panel for this compound is not widely available in the public domain. The data presented reflects its high potency against its primary target. Sorafenib data is compiled from multiple sources.[1]

Signaling Pathway Inhibition

The distinct selectivity profiles of this compound and sorafenib result in the inhibition of different signaling cascades.

This compound: Targeted RET Pathway Inhibition

This compound is designed for high-affinity binding to the ATP pocket of the RET kinase. The RET signaling pathway is crucial for normal development but can become oncogenic when constitutively activated by mutations or fusions.[2][3] Activation of RET leads to the recruitment of adaptor proteins that trigger multiple downstream cascades, including the RAS/MAPK and PI3K/AKT pathways, promoting cell proliferation and survival.[4][5] this compound's potent and selective inhibition blocks these downstream signals in RET-driven cancers.

G cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling GFRa GFRα Co-receptor RET RET Receptor GFRa->RET recruits & activates RAS_RAF RAS/RAF/MEK/ERK Pathway RET->RAS_RAF PI3K_AKT PI3K/AKT Pathway RET->PI3K_AKT PLCg PLCγ Pathway RET->PLCg This compound This compound This compound->RET INHIBITS Proliferation Cell Proliferation, Survival, Differentiation RAS_RAF->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation Ligand Ligand (e.g., GDNF) Ligand->GFRa binds

This compound selectively inhibits the RET signaling pathway.
Sorafenib: Multi-Pathway Inhibition

Sorafenib exerts its anti-tumor effects through two primary mechanisms. First, it inhibits the RAF/MEK/ERK signaling pathway by targeting both wild-type and mutant forms of RAF kinases, thereby blocking tumor cell proliferation. Second, it inhibits multiple receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are critical for angiogenesis (the formation of new blood vessels that supply tumors). This dual action starves the tumor of its blood supply while also directly inhibiting its growth.

G cluster_inhibitor cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Sorafenib Sorafenib VEGFR VEGFR Sorafenib->VEGFR INHIBITS PDGFR PDGFR Sorafenib->PDGFR INHIBITS RAF RAF Sorafenib->RAF INHIBITS Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR->Angiogenesis RAS RAS RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Sorafenib inhibits angiogenesis and the RAF/MEK/ERK pathway.

Experimental Protocols

The determination of a kinase inhibitor's IC50 value is a foundational experiment in drug discovery. Below is a generalized protocol for a luminescence-based biochemical kinase assay, a common high-throughput method for quantifying kinase activity.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method to determine the IC50 of a compound by measuring the amount of ATP consumed during a kinase reaction. The luminescent signal generated is inversely proportional to the kinase activity.

1. Materials and Reagents:

  • Purified recombinant target kinase (e.g., RET, Raf-1)

  • Specific kinase substrate (peptide or protein)

  • Test Inhibitor (this compound or Sorafenib) stock solution (e.g., 10 mM in DMSO)

  • Adenosine Triphosphate (ATP)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®, ADP-Glo™)

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes and a plate-reading luminometer

2. Step-by-Step Procedure:

  • Step 1: Inhibitor Dilution: Prepare a serial dilution of the test inhibitor. A common scheme is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM). Include a DMSO-only vehicle control, which represents 100% kinase activity.

  • Step 2: Reaction Mixture Preparation: Prepare a master mix containing the kinase reaction buffer, the purified kinase, and its specific substrate at optimal concentrations.

  • Step 3: Plate Setup: Add the kinase/substrate master mix to the wells of the assay plate. Subsequently, add the serially diluted inhibitor to the appropriate wells.

  • Step 4: Kinase Reaction Initiation: Initiate the enzymatic reaction by adding ATP to all wells. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase.

  • Step 5: Incubation: Incubate the plate at a constant temperature (e.g., room temperature or 30°C) for a predetermined period (e.g., 60 minutes). This time should be within the linear range of the reaction.

  • Step 6: Signal Detection: Stop the kinase reaction and measure the remaining ATP by adding the ATP detection reagent (e.g., Kinase-Glo® reagent) to each well. This reagent contains luciferase and luciferin, which produce light in the presence of ATP.

  • Step 7: Luminescence Measurement: After a brief incubation to stabilize the signal (e.g., 10 minutes), measure the luminescence of each well using a plate-reading luminometer.

3. Data Analysis:

  • Normalize the data by setting the vehicle control (DMSO) as 100% kinase activity and a control with no enzyme or a known potent inhibitor as 0% activity.

  • Plot the percentage of kinase activity inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to calculate the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the biochemical assay workflow for determining an inhibitor's IC50 value.

G cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection & Analysis A Prepare Serial Dilution of Inhibitor C Dispense Kinase/Substrate Mix and Inhibitor into Plate A->C B Prepare Kinase/Substrate Master Mix B->C D Initiate Reaction with ATP C->D E Incubate at Room Temperature D->E F Add ATP Detection Reagent (e.g., Kinase-Glo®) E->F G Measure Luminescence F->G H Plot Dose-Response Curve & Calculate IC50 G->H

Workflow for a luminescence-based kinase inhibition assay.

References

A Researcher's Guide to the Cross-Validation of Soxataltinib's Activity

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of a Novel ITK Inhibitor for T-Cell Mediated Diseases

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Soxataltinib's (likely a misspelling of Soquelitinib) activity as a selective inhibitor of Interleukin-2-inducible T-cell kinase (ITK). Soquelitinib (also known as CPI-818) is an oral, covalent inhibitor that has demonstrated significant potential in the treatment of T-cell lymphomas and various autoimmune and inflammatory diseases.[1] This document summarizes key performance data from multiple studies, outlines detailed experimental protocols for activity validation, and visualizes the underlying signaling pathways and experimental workflows.

Quantitative Analysis of Soquelitinib's Inhibitory Activity

The inhibitory potency of Soquelitinib has been quantified across different experimental systems. The half-maximal inhibitory concentration (IC50) is a key metric for comparison, though it's important to note that values can vary based on assay conditions.[2] Below is a summary of reported IC50 values from various studies, providing a cross-lab validation of its activity.

Parameter Reported IC50 Value Experimental System Source
ITK Kinase Inhibition 2.3 nMBiochemical AssayCorvus Pharmaceuticals[3]
IL-2 Secretion Inhibition 76 nMJurkat T-cellsCorvus Pharmaceuticals[3]
IL-2 Secretion Inhibition 136 nMJurkat T-cellsTargetMol[1] / bioRxiv[4]
Selectivity: RLK Inhibition 430 nMBiochemical AssayCorvus Pharmaceuticals[3]
Selectivity: BTK Inhibition 850 nMBiochemical AssayCorvus Pharmaceuticals[3]

Note: The variation in IL-2 secretion IC50 values may be attributable to differences in experimental conditions between laboratories.

Mechanism of Action and Signaling Pathway

Soquelitinib is a covalent, irreversible inhibitor that selectively targets a cysteine residue (Cys442) in the ATP-binding site of ITK.[4][5] This action blocks the downstream signaling cascade initiated by T-cell receptor (TCR) activation. ITK plays a crucial role in T-cell activation, proliferation, and differentiation.[5] By inhibiting ITK, Soquelitinib effectively modulates T-cell responses, notably suppressing Th2 and Th17 cytokine production while having a lesser effect on Th1 cytokines, a mechanism referred to as "Th1 skewing".[1][4][5] This selective immunomodulation is key to its therapeutic potential in both cancer and autoimmune diseases.

ITK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus TCR TCR Lck Lck TCR->Lck Antigen Presentation ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 SLP76->PLCg1 ITK ITK ITK->PLCg1 Activation PIP2 PIP2 PLCg1->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC MAPK MAPK (ERK) DAG->MAPK NFAT NFAT Ca->NFAT NFkB NF-κB PKC->NFkB AP1 AP-1 MAPK->AP1 Gene Gene Transcription (e.g., IL-2) NFAT->Gene NFkB->Gene AP1->Gene Soquelitinib Soquelitinib Soquelitinib->ITK Inhibition

Caption: ITK Signaling Pathway and Soquelitinib's Point of Inhibition.

Experimental Protocols for Activity Validation

Validating the activity of a kinase inhibitor like Soquelitinib involves a multi-tiered approach, from biochemical assays to cell-based functional screens and in vivo models. The following outlines the key experimental methodologies cited in the literature.

Biochemical Kinase Assay (ITK Inhibition)

This assay directly measures the ability of Soquelitinib to inhibit the enzymatic activity of purified ITK.

  • Objective: To determine the IC50 value of Soquelitinib against ITK.

  • General Protocol:

    • Recombinant ITK enzyme is incubated with a kinase substrate (e.g., a synthetic peptide) and ATP in an appropriate assay buffer.

    • Serial dilutions of Soquelitinib (or vehicle control) are added to the reaction.

    • As Soquelitinib is a covalent inhibitor, a pre-incubation step of the enzyme and inhibitor is crucial to allow for the covalent bond to form. IC50 values are often determined at various pre-incubation times.[6]

    • The kinase reaction is initiated by the addition of ATP.

    • After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using luminescence-based methods (e.g., ADP-Glo™ assay that measures ADP production) or fluorescence polarization.

    • The percentage of inhibition is plotted against the inhibitor concentration to calculate the IC50 value.[2]

Cellular Assays for Downstream Signaling

These assays confirm that Soquelitinib can enter cells and inhibit the ITK signaling pathway at the cellular level.

  • A. Western Blot for Phospho-Protein Analysis

    • Objective: To measure the inhibition of TCR-induced phosphorylation of downstream targets like PLCγ1 and ERK.[3][5]

    • General Protocol:

      • A suitable T-cell line (e.g., Jurkat, H9) or primary T-cells are cultured.[5]

      • Cells are pre-incubated with various concentrations of Soquelitinib or DMSO (vehicle control).

      • TCR signaling is stimulated using anti-CD3/CD28 antibodies for a short period (e.g., 30 seconds to a few minutes).[5]

      • Cells are immediately lysed to preserve the phosphorylation state of proteins.

      • Protein concentrations are determined (e.g., via BCA assay), and equal amounts are separated by SDS-PAGE.

      • Proteins are transferred to a membrane (e.g., PVDF) and probed with primary antibodies specific for phosphorylated PLCγ1 (pY783) or phosphorylated ERK (pT202/Y204), as well as antibodies for the total protein as a loading control.[3][7]

      • Following incubation with secondary antibodies, the bands are visualized using chemiluminescence, and the band intensities are quantified to determine the extent of inhibition.

  • B. Flow Cytometry for Phospho-Protein Analysis

    • Objective: To quantify the phosphorylation of signaling proteins like ERK at a single-cell level.[5]

    • General Protocol:

      • Similar to the Western blot protocol, T-cells are treated with Soquelitinib and then stimulated.

      • Cells are then fixed (e.g., with formaldehyde) and permeabilized to allow antibodies to enter the cell.

      • Cells are stained with a fluorescently-labeled antibody specific for the phosphorylated form of the protein of interest (e.g., phospho-ERK).[8]

      • The fluorescence intensity of individual cells is measured by a flow cytometer. A decrease in fluorescence intensity in Soquelitinib-treated cells compared to the control indicates inhibition.

Cell-Based Functional Assays

These assays measure the functional consequences of ITK inhibition.

  • A. IL-2 Secretion Assay

    • Objective: To measure the inhibition of IL-2 production, a key cytokine produced upon T-cell activation.[1][3][4]

    • General Protocol:

      • Jurkat T-cells are plated in a multi-well plate.[1][4]

      • Cells are pre-treated with a range of Soquelitinib concentrations.

      • T-cell activation is induced (e.g., with anti-CD3/CD28 antibodies or PMA/Ionomycin).

      • After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

      • The concentration of IL-2 in the supernatant is measured using an ELISA (Enzyme-Linked Immunosorbent Assay) kit.

      • The results are used to calculate an IC50 value for the inhibition of this functional response.

  • B. T-Cell Proliferation Assay

    • Objective: To assess the impact of Soquelitinib on T-cell proliferation following activation.

    • General Protocol:

      • Primary T-cells are isolated from peripheral blood mononuclear cells (PBMCs).

      • Cells are labeled with a proliferation-tracking dye (e.g., CFSE).

      • Cells are stimulated to proliferate (e.g., with anti-CD3/CD28 beads) in the presence of varying concentrations of Soquelitinib.

      • After several days, cell proliferation is measured by the dilution of the tracking dye using flow cytometry.

Experimental Workflow Visualization

The validation of a kinase inhibitor like Soquelitinib follows a logical progression from initial biochemical screening to complex in vivo studies.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo / Preclinical Validation cluster_clinical Clinical Development biochem Biochemical Assays (e.g., ITK Kinase Assay) cell_signal Cellular Signaling Assays (Western Blot, Phosflow) biochem->cell_signal Confirm Cellular Target Engagement selectivity Selectivity Profiling (Kinase Panel Screen) biochem->selectivity cell_func Cellular Functional Assays (IL-2 Secretion, Proliferation) cell_signal->cell_func Assess Functional Consequences pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies cell_func->pk_pd Move to In Vivo efficacy Efficacy Models (e.g., Tumor Xenografts, Autoimmune Disease Models) pk_pd->efficacy tox Toxicology Studies efficacy->tox phase1 Phase 1 Trials (Safety, Dosing) tox->phase1 Advance to Clinic phase3 Phase 3 Trials (Efficacy vs. Standard of Care) phase1->phase3

Caption: General Experimental Workflow for Kinase Inhibitor Validation.

References

A Comparative Guide: Soxataltinib vs. Dasatinib in Leukemia Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two tyrosine kinase inhibitors, soxataltinib and dasatinib (B193332), with a focus on their potential applications in leukemia. While dasatinib is a well-established therapeutic agent for certain types of leukemia, information on this compound's efficacy in this context is not currently available in published literature. This guide will present the known experimental data for dasatinib in leukemia cell lines and discuss the mechanistic rationale for the potential investigation of this compound in hematological malignancies.

Executive Summary

Dasatinib is a multi-targeted kinase inhibitor with proven efficacy against various leukemia cell lines, primarily through the inhibition of BCR-ABL and SRC family kinases. In contrast, this compound is a highly potent and selective inhibitor of the RET (Rearranged during Transfection) kinase. While RET alterations are established oncogenic drivers in solid tumors such as thyroid and lung cancer, their role in leukemia is less defined, and to date, no studies have been published evaluating this compound in leukemia cell lines. This guide presents a comprehensive summary of dasatinib's performance and provides a theoretical framework for considering the investigation of this compound in specific leukemia subtypes that may harbor RET alterations.

Dasatinib: A Multi-Targeted Kinase Inhibitor for Leukemia

Dasatinib is a second-generation tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] Its mechanism of action involves the inhibition of multiple kinases that are crucial for the proliferation and survival of leukemia cells.

Mechanism of Action

Dasatinib's primary target is the BCR-ABL fusion protein, the hallmark of CML and Ph+ ALL. By binding to the ATP-binding site of the ABL kinase domain, dasatinib blocks its activity, thereby inhibiting downstream signaling pathways that promote cancer cell growth and survival.[2] A key feature of dasatinib is its ability to inhibit both the active and inactive conformations of the ABL kinase, which contributes to its efficacy in cases of imatinib (B729) resistance.[3]

Beyond BCR-ABL, dasatinib also potently inhibits SRC family kinases (including SRC, LCK, YES, and FYN), c-KIT, EPHA2, and PDGFRβ.[2][4][5] The inhibition of SRC family kinases is significant as they are involved in various cellular processes, including proliferation, migration, and survival of cancer cells.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Tyrosine Kinases Receptor Tyrosine Kinases SRC Family Kinases SRC Family Kinases Receptor Tyrosine Kinases->SRC Family Kinases BCR-ABL BCR-ABL Downstream Signaling Downstream Signaling BCR-ABL->Downstream Signaling SRC Family Kinases->Downstream Signaling Gene Expression Gene Expression Downstream Signaling->Gene Expression Proliferation & Survival Proliferation & Survival Gene Expression->Proliferation & Survival Dasatinib Dasatinib Dasatinib->BCR-ABL Inhibits Dasatinib->SRC Family Kinases Inhibits

Dasatinib's primary targets in leukemia cells.
Performance in Leukemia Cell Lines

The following table summarizes the inhibitory activity of dasatinib in various leukemia cell lines, as reported in the literature. The IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values indicate the concentration of the drug required to inhibit 50% of a biological process.

Cell LineLeukemia TypeParameterValue (nM)Reference
Mo7e-KitD816HAMLGI505[1]
K562CMLIC50~30[6]
KU812CMLIC50<30[6]
KCL22CMLIC50<30[6]
Primary AML blastsAMLGI501 - 1700[1]
Ba/F3-Flt3ITDPro-BSFK Inhibition~10[1]
U937AMLSFK Inhibition~10[1]
THP-1AMLSFK Inhibition~10[1]
MV4-11AMLSFK Inhibition~1[1]
Mo7eAMLSFK Inhibition~1[1]

AML: Acute Myeloid Leukemia; CML: Chronic Myeloid Leukemia; GI50: 50% Growth Inhibition; IC50: 50% Inhibitory Concentration; SFK: SRC Family Kinase.

This compound: A Selective RET Kinase Inhibitor

This compound is a potent and selective inhibitor of the RET kinase, with a reported IC50 of 0.601 nM. RET is a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.

Mechanism of Action

Activating mutations and fusions involving the RET gene are known oncogenic drivers in several solid tumors, including non-small cell lung cancer and medullary and papillary thyroid cancers.[7][8][9] this compound and other selective RET inhibitors are designed to specifically block the kinase activity of both wild-type and mutated RET proteins, thereby inhibiting downstream signaling pathways that promote tumor growth.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RET Receptor Tyrosine Kinase RET Receptor Tyrosine Kinase RAS-RAF-MEK-ERK Pathway RAS-RAF-MEK-ERK Pathway RET Receptor Tyrosine Kinase->RAS-RAF-MEK-ERK Pathway PI3K-AKT-mTOR Pathway PI3K-AKT-mTOR Pathway RET Receptor Tyrosine Kinase->PI3K-AKT-mTOR Pathway Gene Expression Gene Expression RAS-RAF-MEK-ERK Pathway->Gene Expression PI3K-AKT-mTOR Pathway->Gene Expression Proliferation & Survival Proliferation & Survival Gene Expression->Proliferation & Survival This compound This compound This compound->RET Receptor Tyrosine Kinase Inhibits

This compound's mechanism via RET kinase inhibition.
Performance in Leukemia Cell Lines

Currently, there is no publicly available data on the efficacy of this compound in any leukemia cell lines. The role of RET alterations in the pathogenesis of leukemia is not as well-established as in solid tumors. However, some studies have suggested that RET may be expressed in certain leukemia subtypes, warranting further investigation into the potential of RET inhibitors in this context.

Experimental Protocols

The following is a generalized protocol for assessing the in vitro efficacy of kinase inhibitors in leukemia cell lines.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Start Start Seed Leukemia Cells Seed leukemia cells in 96-well plates Start->Seed Leukemia Cells Drug Treatment Add serial dilutions of This compound or Dasatinib Seed Leukemia Cells->Drug Treatment Incubation Incubate for 48-72 hours Drug Treatment->Incubation Add Reagent Add MTT or CellTiter-Glo® reagent Incubation->Add Reagent Measure Signal Measure absorbance or luminescence Add Reagent->Measure Signal Data Analysis Calculate IC50 values Measure Signal->Data Analysis End End Data Analysis->End

Workflow for a cell viability assay.

1. Cell Seeding:

  • Leukemia cell lines are cultured in appropriate media and conditions.

  • Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).

2. Drug Preparation and Treatment:

  • Stock solutions of this compound and dasatinib are prepared in a suitable solvent (e.g., DMSO).

  • A series of dilutions of each drug is prepared in the cell culture medium.

  • The medium in the cell plates is replaced with the medium containing the different drug concentrations. A vehicle control (medium with DMSO) is also included.

3. Incubation:

  • The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

4. Viability Assessment:

  • For MTT assay: MTT reagent is added to each well and incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals. The crystals are then dissolved in a solubilization solution, and the absorbance is measured.

  • For CellTiter-Glo® assay: The reagent, which measures ATP levels, is added to each well, and luminescence is measured.

5. Data Analysis:

  • The absorbance or luminescence values are plotted against the drug concentrations.

  • The IC50 value is calculated using non-linear regression analysis to determine the concentration at which the drug inhibits cell viability by 50%.

Conclusion and Future Directions

Dasatinib is a potent, multi-targeted kinase inhibitor with well-documented activity against a range of leukemia cell lines, particularly those driven by the BCR-ABL fusion protein. Its broad-spectrum activity against other kinases like the SRC family contributes to its therapeutic efficacy.

This compound, on the other hand, is a highly selective and potent RET inhibitor. While its role in solid tumors with RET alterations is established, its potential in leukemia remains unexplored. There is a clear need for preclinical studies to evaluate the expression and functional significance of RET in various leukemia subtypes. Should RET be identified as a driver in certain hematological malignancies, this compound could represent a promising targeted therapeutic strategy. Future research should focus on screening leukemia patient samples and cell lines for RET alterations and subsequently testing the in vitro and in vivo efficacy of this compound in relevant models.

References

Validating the Therapeutic Window of Soxataltinib: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A critical aspect of pharmacology and drug development is the validation of a drug's therapeutic window, which represents the dosage range that is both effective in treating a disease and safe for the patient. This guide provides a comparative analysis for researchers, scientists, and drug development professionals on validating the therapeutic window of Soxataltinib, a novel therapeutic agent. Due to the limited publicly available information on a compound named "this compound," this guide will focus on the closely related and likely intended compound, Soquelitinib (formerly CPI-818), an investigational inhibitor of Interleukin-2-inducible T-cell kinase (ITK). We will compare its emerging profile with established and alternative therapies for similar indications.

Understanding the Therapeutic Window

The therapeutic window is a key indicator of a drug's safety and efficacy. It is generally defined by the ratio of the maximum tolerated dose (MTD) to the minimum effective dose. A wider therapeutic window suggests a safer drug, as there is a larger dosage range where the drug is effective without causing significant toxicity. For targeted therapies like kinase inhibitors, the concept is evolving beyond MTD to include potency-guided dose optimization, where the steady-state concentration (Css) of the drug is compared to its in vitro half-maximal inhibitory concentration (IC50).

Soquelitinib: An Emerging ITK Inhibitor

Soquelitinib is an orally administered small molecule designed to selectively inhibit ITK, a key enzyme in T-cell signaling pathways. Its primary therapeutic target is T-cell lymphomas, a group of aggressive non-Hodgkin lymphomas with a generally poor prognosis.[1]

Mechanism of Action: ITK plays a crucial role in T-cell receptor (TCR) signaling, which is essential for T-cell development, activation, and differentiation. By inhibiting ITK, Soquelitinib aims to modulate T-cell and natural killer (NK) cell immune function, thereby targeting the malignant T-cells that drive the lymphoma.

Clinical Development: Soquelitinib has undergone a Phase 1/1b clinical trial (NCT03952078) and is planned for a Phase 3 registrational trial for relapsed peripheral T-cell lymphoma (PTCL).[1]

Comparative Data on Therapeutic Window

The following tables summarize the available data for Soquelitinib and provide a framework for comparison with other relevant therapies.

Drug Target Indication Phase 1/1b Dose Escalation Optimal Dose Identified Dose-Limiting Toxicities (DLTs)
Soquelitinib ITKT-cell LymphomasUp to 600 mg twice daily200 mg twice dailyNone observed
Drug Common Adverse Events (Grade 3 or greater) Efficacy (Phase 1/1b)
Soquelitinib Neutrophil count decrease (in 1 patient)1 Complete Response (CR), 1 nodal CR, 2 Partial Responses (PRs) in 11 patients with advanced, refractory T-cell lymphomas

Experimental Protocols for Therapeutic Window Validation

Validating the therapeutic window of a drug like Soquelitinib involves a series of preclinical and clinical studies.

1. Preclinical In Vitro and In Vivo Studies:

  • Cell-based Potency Assays:

    • Protocol: Tumor cell lines relevant to the indication (e.g., T-cell lymphoma cell lines) are treated with a range of drug concentrations. Cell viability is measured using assays like MTT or CellTiter-Glo to determine the IC50, the concentration at which 50% of cell growth is inhibited.

  • Kinase Selectivity Profiling:

    • Protocol: The inhibitory activity of the drug is tested against a broad panel of kinases to assess its selectivity. This helps in predicting potential off-target effects.

  • Animal Toxicity Studies:

    • Protocol: Rodent and non-rodent species are administered escalating doses of the drug to determine the MTD and identify potential target organs for toxicity. Key parameters monitored include clinical signs, body weight, food consumption, hematology, clinical chemistry, and histopathology.

2. Phase 1 Clinical Trials (Dose Escalation Studies):

  • Protocol: A small group of patients with the target disease receive escalating doses of the drug. The primary objectives are to determine the MTD, characterize the safety profile, and define the recommended Phase 2 dose. Patients are closely monitored for adverse events and DLTs. Pharmacokinetic (PK) and pharmacodynamic (PD) parameters are also assessed.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the ITK signaling pathway targeted by Soquelitinib and a typical workflow for validating the therapeutic window.

ITK_Signaling_Pathway TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 ITK ITK SLP76->ITK ITK->PLCg1 PIP2 PIP2 PLCg1->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca2+ Flux IP3->Ca_Flux PKC_activation PKC Activation DAG->PKC_activation NFAT_activation NFAT Activation Ca_Flux->NFAT_activation NFkB_activation NF-κB Activation PKC_activation->NFkB_activation Gene_Expression T-Cell Activation & Gene Expression NFAT_activation->Gene_Expression NFkB_activation->Gene_Expression Soquelitinib Soquelitinib Soquelitinib->ITK

Caption: ITK signaling pathway targeted by Soquelitinib.

Therapeutic_Window_Validation cluster_preclinical Preclinical Studies cluster_clinical Clinical Trials cluster_analysis Data Analysis & Decision Making In_Vitro In Vitro Potency (IC50) In_Vivo In Vivo Efficacy (Animal Models) In_Vitro->In_Vivo Selectivity Kinase Selectivity Profiling Tox Toxicology Studies (MTD in animals) Selectivity->Tox Phase1 Phase 1 (Dose Escalation, MTD, DLTs) In_Vivo->Phase1 Tox->Phase1 Phase2 Phase 2 (Efficacy & Safety) Phase1->Phase2 PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Phase1->PK_PD Phase3 Phase 3 (Pivotal Trials) Phase2->Phase3 Go_NoGo Go/No-Go Decision for Further Development Phase3->Go_NoGo Therapeutic_Index Therapeutic Window Determination PK_PD->Therapeutic_Index Therapeutic_Index->Go_NoGo

Caption: Workflow for validating the therapeutic window.

Conclusion

The preliminary data for Soquelitinib suggests a favorable therapeutic window, with no dose-limiting toxicities observed in its Phase 1/1b trial up to 600 mg twice daily. The identification of an optimal dose of 200 mg twice daily that demonstrates clinical activity further supports its potential. A comprehensive validation of its therapeutic window will require the completion of ongoing and planned clinical trials, along with detailed comparisons to the safety and efficacy profiles of other approved and investigational therapies for T-cell lymphomas. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to conduct such evaluations.

References

Safety Operating Guide

Navigating the Safe Disposal of Soxataltinib: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper disposal of the RET-kinase inhibitor, Soxataltinib, is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. Due to the absence of a publicly available Safety Data Sheet (SDS) specifically for this compound, this guide furnishes a comprehensive set of procedures based on best practices for the disposal of similar research-grade kinase inhibitors. Researchers, scientists, and drug development professionals must treat this compound as a potentially hazardous chemical and consult their institution's Environmental Health and Safety (EHS) department for specific guidance.

Key Principles for Chemical Waste Management

The responsible disposal of laboratory chemicals is paramount to protect personnel and the environment. All chemical waste, including this compound, should be managed in accordance with local, state, and federal regulations. Never dispose of chemical waste down the drain or in regular trash unless explicitly permitted by your institution's EHS guidelines.

Characterizing the Waste: A Precautionary Approach

Without a specific SDS, the exact hazards of this compound remain unconfirmed. However, based on the hazard profiles of other kinase inhibitors, it is prudent to assume that this compound may possess one or more of the following characteristics, warranting its classification as hazardous waste:

  • Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.

  • Organ Damage: Potential for damage to organs through prolonged or repeated exposure[1].

  • Reproductive Toxicity: May be suspected of damaging fertility or the unborn child[1].

  • Skin and Eye Irritation: May cause skin irritation or serious eye damage.

  • Environmental Hazard: Potentially toxic to aquatic life with long-lasting effects.

A summary of general chemical and safety information for this compound is provided below.

PropertyValueSource
Molecular Formula C₂₉H₃₀N₈O₂[2]
Molecular Weight 522.6 g/mol [2]
CAS Number 2546116-88-3[3]
Appearance Solid (Assumed)General
Primary Hazard Concern Potent biologically active compound; handle with caution as a hazardous substance.General

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the recommended steps for the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.

  • Segregation of Waste:

    • Properly segregate this compound waste from other waste streams at the point of generation.

    • Use dedicated, clearly labeled, and chemically compatible waste containers.

  • Container Labeling:

    • Label all waste containers with "Hazardous Waste" and the full chemical name, "this compound."

    • Include the concentration and a clear description of the contents (e.g., "this compound in DMSO," "Contaminated gloves and wipes").

    • Indicate the date of waste accumulation.

  • Waste Accumulation and Storage:

    • Store waste containers in a designated and secure satellite accumulation area within the laboratory.

    • Ensure containers are kept closed at all times, except when adding waste.

    • Provide secondary containment to prevent spills.

  • Disposal of Different Waste Forms:

    • Solid Waste (Pure Compound, Contaminated PPE): Collect in a designated, lined hazardous waste container. Avoid generating dust.

    • Liquid Waste (Solutions): Collect in a sealed, leak-proof, and chemically compatible container. Do not mix with incompatible solvents.

    • Sharps (Needles, Syringes): Dispose of in a designated sharps container that is then placed into a hazardous waste container.

    • Empty Containers: Triple-rinse containers that held this compound with a suitable solvent. Collect the rinsate as hazardous waste. The rinsed container may then be disposed of according to institutional policy, which may allow for disposal as regular trash.

  • Arranging for Pickup and Disposal:

    • Contact your institution's EHS department to schedule a pickup of the hazardous waste.

    • Ensure all labeling is complete and accurate before the scheduled pickup.

    • The final disposal method, typically high-temperature incineration, will be managed by a licensed hazardous waste disposal contractor. Normal disposal is via incineration operated by an accredited disposal contractor[1].

Emergency Procedures for Spills

In the event of a this compound spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.

  • Evacuate and Secure the Area:

    • Alert personnel in the immediate vicinity and restrict access to the spill area.

    • If the spill is large or involves a highly volatile solvent, evacuate the laboratory and contact EHS immediately.

  • Personal Protective Equipment (PPE):

    • Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, before attempting to clean up a small spill.

  • Containment and Cleanup:

    • For solid spills, carefully sweep or scoop the material to avoid creating dust.

    • For liquid spills, use an inert absorbent material to contain and absorb the spill.

    • Place all cleanup materials into a sealed, labeled hazardous waste container.

  • Decontamination:

    • Decontaminate the spill area with an appropriate solvent or cleaning solution, and collect the cleaning materials as hazardous waste.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

soxataltinib_disposal_workflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_labeling Labeling cluster_storage_disposal Storage & Disposal start This compound Waste Generated waste_type Identify Waste Type (Solid, Liquid, Sharps) start->waste_type solid_waste Solid Waste Container waste_type->solid_waste Solid liquid_waste Liquid Waste Container waste_type->liquid_waste Liquid sharps_waste Sharps Container waste_type->sharps_waste Sharps label_container Label Container: 'Hazardous Waste: this compound' + Details solid_waste->label_container liquid_waste->label_container sharps_waste->label_container storage Store in Designated Satellite Accumulation Area label_container->storage ehs_contact Contact EHS for Pickup storage->ehs_contact disposal Final Disposal by Licensed Contractor ehs_contact->disposal

This compound Disposal Workflow

By adhering to these general best practices and consulting with institutional safety professionals, researchers can ensure the safe and compliant disposal of this compound and similar chemical compounds.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.